molecular formula C7H8O2S B098408 3-(Thiophen-3-yl)propanoic acid CAS No. 16378-06-6

3-(Thiophen-3-yl)propanoic acid

Cat. No.: B098408
CAS No.: 16378-06-6
M. Wt: 156.2 g/mol
InChI Key: YUSDDNTYMDWOCY-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)propanoic acid is a versatile bifunctional scaffold prized in organic synthesis and drug discovery for its thiophene and propanoic acid motifs. The compound serves as a critical building block for constructing more complex heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are valuable frameworks in materials science and pharmaceutical research due to their diverse biological activities and photophysical properties . Its structure is analogous to that of pharmacologically active molecules, such as the related AKR1B1 inhibitor 3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid, highlighting its potential in the design of enzyme inhibitors . Computational predictions suggest this compound may exhibit favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeation, making it a structurally interesting starting point for developing central nervous system (CNS)-active agents or other therapeutics . Researchers leverage its carboxylic acid functionality for straightforward derivatization, particularly through amide bond formation or cyclization reactions, to generate novel compound libraries for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDDNTYMDWOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296450
Record name 3-thien-3-ylpropanoic acid
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16378-06-6
Record name 16378-06-6
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Record name 3-thien-3-ylpropanoic acid
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Record name 3-(thiophen-3-yl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

3-(Thiophen-3-yl)propanoic acid, with the CAS number 16378-06-6 , is a carboxylic acid featuring a thiophene ring substituted at the 3-position. Its structural information and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 16378-06-6
Molecular Formula C₇H₈O₂S
IUPAC Name This compound
InChI InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9)
InChIKey YUSDDNTYMDWOCY-UHFFFAOYSA-N
SMILES C1=CSC=C1CCC(=O)O
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 156.20 g/mol
Melting Point 61-62 °C
Boiling Point 284.965 °C at 760 mmHg
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 4°C

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a common synthetic route for analogous 3-arylpropanoic acids involves the hydrogenation of the corresponding acrylic acid derivative.

A plausible synthetic pathway is illustrated in the diagram below. This would typically involve the Heck or a similar cross-coupling reaction to form 3-(thiophen-3-yl)acrylic acid, followed by catalytic hydrogenation to yield the desired product.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_reaction3 Hydrogenation cluster_product Final Product 3_Thiophene_Boronic_Acid 3-Thiophene boronic acid Coupling Pd Catalyst, Base 3_Thiophene_Boronic_Acid->Coupling Acrylic_Acid_Ester Acrylic acid ester Acrylic_Acid_Ester->Coupling Thiophenyl_Acrylic_Ester 3-(Thiophen-3-yl)acrylic acid ester Coupling->Thiophenyl_Acrylic_Ester Hydrolysis Acid/Base Thiophenyl_Acrylic_Ester->Hydrolysis Hydrogenation H₂, Pd/C Hydrolysis->Hydrogenation Final_Product 3-(Thiophen-3-yl)propanoic acid Hydrogenation->Final_Product

Caption: Plausible synthetic pathway for this compound.

Spectral Data

  • ¹H NMR: The spectrum is expected to show signals for the thiophene ring protons, and two methylene groups of the propanoic acid chain, along with a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the thiophene protons would be characteristic of a 3-substituted thiophene.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid, three signals for the thiophene ring carbons, and two signals for the methylene carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and characteristic C-H and C=C stretching and bending vibrations for the thiophene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.20 g/mol ).

Biological Activity and Applications

Thiophene derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. While specific biological studies on this compound are limited in the public domain, related arylpropanoic acid derivatives are known to possess anti-inflammatory, analgesic, and anticancer properties.

The thiophene moiety can act as a bioisostere for a phenyl ring, offering modified pharmacokinetic and pharmacodynamic properties. Therefore, this compound can serve as a valuable building block in the synthesis of novel drug candidates. Its carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening.

The logical workflow for exploring the potential of this compound in a drug discovery context is outlined below.

Drug_Discovery_Workflow Start This compound Library_Synthesis Library Synthesis (e.g., Amide Coupling) Start->Library_Synthesis Screening High-Throughput Screening (e.g., Enzyme Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo models) Lead_Optimization->Preclinical_Studies Clinical_Development Clinical Development Preclinical_Studies->Clinical_Development

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information
PictogramSignal WordHazard Statement
GHS07WarningH302, H315, H319, H335

Conclusion

This compound is a valuable chemical entity with potential for applications in drug discovery and materials science. This guide has summarized its key properties and provided a framework for its synthesis and potential biological evaluation. Further research is warranted to fully elucidate its chemical reactivity and biological profile, which will undoubtedly open new avenues for its application.

physicochemical properties of 3-(Thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-(Thiophen-3-yl)propanoic Acid

This technical guide provides a comprehensive overview of the core , CAS Number 16378-06-6. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueNotes
Molecular Formula C₇H₈O₂S
Molecular Weight 156.21 g/mol
Melting Point 61-62 °C
Boiling Point 284.965 °CAt 760 mmHg.
XlogP (Predicted) 1.8A predicted value indicating moderate lipophilicity[1][2].
pKa Not Experimentally ReportedAs a carboxylic acid, it is expected to be weakly acidic. Determination is typically performed via potentiometric titration.
Aqueous Solubility Not Quantitatively ReportedSolubility is influenced by pH. The intrinsic solubility can be determined using the equilibrium shake-flask method.

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the key physicochemical properties of a weak organic acid like this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[3][4]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the buffering region on the titration curve.[3]

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[3]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[3][5]

  • Initial Acidification: Adjust the initial pH of the sample solution to approximately 2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[3][5]

  • Titration: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).[3][5] Continue the titration until the pH reaches approximately 12.

  • Replication: Perform the titration a minimum of three times to ensure reproducibility and accuracy.[3][5]

Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • Identify the equivalence point, which is the point of maximum slope on the curve (inflection point).

  • The pKa is determined by finding the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point).

Determination of Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. The shake-flask method is the gold standard for experimental logP determination.[6][7]

Principle: The compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). After vigorous mixing to allow the compound to partition between the two phases, the mixture is allowed to separate. The concentration of the compound in each phase is then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate buffer (e.g., pH 7.4)

  • Separatory funnel or vials

  • Mechanical shaker or rotator

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Prepare the n-octanol and aqueous buffer phases. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.[6][7]

  • Sample Addition: Accurately weigh a small amount of this compound and dissolve it in one of the phases (or a stock solution in a suitable solvent can be added).

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases in a vial. Add the compound. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[7]

  • Equilibration: Seal the container and shake it gently for a set period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.[6]

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC-UV.

Data Analysis: The partition coefficient (P) is calculated using the formula: P = C_oct / C_aq

The logP is then calculated as: logP = log₁₀(P)

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature. The equilibrium or "shake-flask" method is a reliable technique for this measurement.

Principle: An excess amount of the solid compound is added to water and agitated until the solution reaches equilibrium (saturation). The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the clear filtrate is determined.

Materials:

  • This compound (solid)

  • Deionized water or buffer of a specific pH

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm) to remove undissolved solid

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water or buffer. The presence of excess solid should be visually confirmed.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.[8]

  • Analysis: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a calibrated analytical method.

Data Analysis: The measured concentration of the compound in the filtrate represents its equilibrium solubility at the specified temperature and pH. The result is typically expressed in units of mg/mL or mol/L.

Workflow Visualization

To illustrate the logical flow of a key experimental procedure, the following diagram outlines the steps for determining the acid dissociation constant (pKa) using potentiometric titration.

pKa_Determination_Workflow Experimental Workflow for pKa Determination start Start prep_solutions Prepare Standardized Titrant (0.1M NaOH) and Analyte Solution start->prep_solutions calibrate Calibrate pH Meter with Standard Buffers (pH 4, 7, 10) prep_solutions->calibrate prep_sample Prepare Analyte Sample (e.g., 1 mM in 0.15M KCl) Adjust to pH ~2 with HCl calibrate->prep_sample titrate Titrate Sample with NaOH Record pH vs. Volume of Added Titrant prep_sample->titrate analyze Plot Titration Curve (pH vs. Volume) titrate->analyze determine_pka Identify Equivalence Point and Half-Equivalence Point pKa = pH at Half-Equivalence analyze->determine_pka end_node End determine_pka->end_node

Caption: Workflow for pKa Determination via Potentiometric Titration.

References

An In-depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-3-yl)propanoic acid is an organic compound featuring a thiophene ring substituted at the 3-position with a propanoic acid chain. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antimicrobial and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The molecular structure consists of a five-membered aromatic thiophene ring attached to a three-carbon carboxylic acid.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Isomer

PropertyValueReference
Molecular Formula C₇H₈O₂S[3]
Molecular Weight 156.20 g/mol [3]
CAS Number 16378-06-6[3]
IUPAC Name This compound[3]
Synonyms 3-(3-thienyl)propanoic acid[4]
Physical Form Solid[4]
Melting Point 61-62 °C[4]
Boiling Point 284.965 °C at 760 mmHg[4]
InChI InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9)[3]
InChIKey YUSDDNTYMDWOCY-UHFFFAOYSA-N[3]
Monoisotopic Mass 156.02450067 Da[3]
Predicted ¹H NMR (Isomer) δ 12.2 (br s, 1H), 7.23-7.21 (m, 1H), 6.89-6.86 (m, 1H), 6.82-6.81 (m, 1H), 2.99 (t, J=7.4 Hz, 2H), 2.53 (t, J=7.4 Hz, 2H)[5]
Predicted ¹³C NMR (Isomer) δ 173.42, 143.39, 126.90, 124.70, 123.72, 35.61, 24.70[5]
Predicted IR (Isomer, KBr, cm⁻¹) 3102-3036, 2922, 2644, 1706, 1440, 1408, 1310, 1232, 1220, 938, 848, 828, 714, 692[5]
Predicted MS (Isomer, m/z) (MH⁺) 157[5]

Note: Spectroscopic data is for the closely related isomer, 3-(2-Thienyl)propanoic acid, and serves as a predictive reference.

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is via the hydrogenation of 3-(Thiophen-3-yl)acrylic acid. This method is analogous to the synthesis of its 2-yl isomer.[5]

Materials:

  • 3-(Thiophen-3-yl)acrylic acid

  • Palladium on carbon (10%)

  • Tetrahydrofuran (THF)

  • Celite

  • Water

  • Parr hydrogenation apparatus

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-(Thiophen-3-yl)acrylic acid in tetrahydrofuran.

  • Catalyst Addition: Carefully add 10% palladium on carbon to the solution.

  • Hydrogenation: Subject the mixture to Parr hydrogenation conditions at approximately 45 psi and room temperature. The reaction should be monitored for completion, which is expected to be around 24 hours.[5]

  • Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from water to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product and characterize it using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3_thienyl_acrylic_acid 3-(Thiophen-3-yl)acrylic acid Hydrogenation Parr Hydrogenation (45 psi, RT, 24h) 3_thienyl_acrylic_acid->Hydrogenation Pd_C 10% Palladium on Carbon Pd_C->Hydrogenation THF Tetrahydrofuran THF->Hydrogenation Filtration Filtration through Celite Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization from Water Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The summarized physicochemical data, a detailed synthesis protocol, and a clear workflow diagram offer a solid foundation for further investigation and application of this compound. The structural similarity to other biologically active thiophene derivatives suggests that this compound may hold potential for various therapeutic applications, warranting further exploration of its biological properties.

References

An In-Depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)propanoic acid, detailing its chemical identity, physicochemical properties, and the broader context of its potential applications in research and drug development. While specific biological data and detailed experimental protocols for this particular molecule are not extensively available in current literature, this guide consolidates the existing information and draws parallels from closely related compounds to offer valuable insights for the scientific community.

Chemical Identity and Nomenclature

The fundamental identification of this compound is rooted in its chemical structure, which features a propanoic acid chain attached to the third position of a thiophene ring.

IUPAC Name: 3-thiophen-3-ylpropanoic acid[1]

Synonyms:

  • 3-Thiophenepropanoic acid[1]

  • 3-(3-Thienyl)propanoic acid[2]

  • Benzenepropanoic acid, γ-(3-thienyl)-

These synonyms are frequently encountered in chemical literature and databases, and a clear understanding of them is crucial for comprehensive literature searches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, formulation, and in the design of experimental protocols.

PropertyValueReference
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.20 g/mol [1]
CAS Number 16378-06-6[1]
Melting Point 61-62 °C[2]
Boiling Point 284.965 °C at 760 mmHg[2]
Physical Form Solid[2]
Purity 97% (typical commercial grade)[2]
Storage Temperature 4 °C[2]

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis of arylpropanoic acids is outlined below. Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

General Synthesis Workflow for Arylpropanoic Acids

G General Synthesis Workflow for Arylpropanoic Acids Start Starting Material (e.g., Thiophene derivative) Intermediate1 Functionalization (e.g., Vilsmeier-Haack or Friedel-Crafts) Start->Intermediate1 Reagents Intermediate2 Chain Elongation (e.g., Wittig or Horner-Wadsworth-Emmons reaction) Intermediate1->Intermediate2 Reagents Intermediate3 Unsaturated Intermediate (e.g., 3-(Thiophen-3-yl)acrylic acid) Intermediate2->Intermediate3 FinalProduct Reduction (e.g., Catalytic Hydrogenation) Intermediate3->FinalProduct H2, Pd/C Purification Purification (e.g., Recrystallization, Chromatography) FinalProduct->Purification End This compound Purification->End

Caption: A generalized workflow for the synthesis of arylpropanoic acids.

Potential Applications in Drug Development

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and numerous thiophene-containing compounds have been developed as therapeutic agents. Similarly, the arylpropanoic acid motif is characteristic of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in this compound suggests its potential as a scaffold for the development of new therapeutic agents, particularly in the area of inflammation.

While direct biological activity data for this compound is scarce, derivatives of 3-aminopropanoic acid containing a thiophene moiety have been investigated for their antimicrobial properties. For instance, a derivative incorporating a thien-3-yl group showed modest activity against Gram-positive bacteria.[3] This suggests that the this compound backbone could serve as a starting point for the synthesis of novel antimicrobial agents.

Potential Signaling Pathway Involvement

Given the structural similarity of this compound to known NSAIDs, it is plausible that its biological effects, if any, could be mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, which are pro-inflammatory mediators.

A simplified diagram illustrating the potential mechanism of action via the COX pathway is presented below.

G Potential Anti-inflammatory Signaling Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound (Hypothetical) Compound->COX Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion and Future Directions

This compound is a readily characterizable small molecule with potential for further investigation in the field of medicinal chemistry. While its specific biological activities and mechanisms of action remain to be elucidated, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol for this compound.

  • Conducting comprehensive in vitro and in vivo biological screening to identify its potential therapeutic activities.

  • Investigating its mechanism of action and its effects on relevant signaling pathways.

This foundational work will be critical in unlocking the full potential of this compound and its derivatives in drug discovery and development.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 3-(Thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling procedures for 3-(Thiophen-3-yl)propanoic acid (CAS No. 16378-06-6). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical Identification and Physical Properties

This compound is a carboxylic acid derivative containing a thiophene ring. Understanding its basic properties is fundamental to safe handling.

PropertyValueSource
Molecular Formula C7H8O2SPubChem[1]
Molecular Weight 156.20 g/mol PubChem[1]
CAS Number 16378-06-6Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Melting Point 61-62 °CSigma-Aldrich[2]
Boiling Point 284.965 °C at 760 mmHgSigma-Aldrich[2]
Synonyms 3-(3-thienyl)propanoic acid, 3-thiophenepropanoic acidPubChem[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation[1][2][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • Wash hands thoroughly after handling.[7]

  • Keep away from heat, sparks, and open flames.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store at 4°C for long-term stability.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and halogens.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures

A clear and logical approach to first aid is crucial in an emergency.

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. Keep comfortable for breathing. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove contaminated clothing immediately. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Call_Poison_Center Call a POISON CENTER or doctor immediately. Move_Fresh_Air->Call_Poison_Center If feeling unwell Rinse_Skin Rinse skin with plenty of water for at least 15 minutes. Remove_Clothing->Rinse_Skin Rinse_Skin->Call_Poison_Center If irritation persists Rinse_Eyes->Call_Poison_Center Immediately Drink_Water Make victim drink water (two glasses at most). Rinse_Mouth->Drink_Water Drink_Water->Call_Poison_Center Immediately

First aid decision workflow for exposure to this compound.

In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] If the person feels unwell, call a poison center or doctor.

In case of skin contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call an ophthalmologist or poison center.[5]

In case of ingestion: Rinse mouth. Do NOT induce vomiting. Have the victim drink water (at most two glasses). Call a physician immediately.[5]

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.[6][9]

  • Protective equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal precautions: Evacuate the area and ensure adequate ventilation.[4] Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

  • Environmental precautions: Prevent the substance from entering drains and waterways.[10]

  • Methods for cleaning up: For small spills, use an inert absorbent material to soak up the substance and place it in a suitable container for disposal.[4] For larger spills, dike the area to prevent spreading.

Experimental Protocols: Standard Toxicity Assessment

While specific experimental data for this compound is limited in publicly available literature, the following represents a generalized protocol for assessing acute oral toxicity, based on OECD Test Guideline 420.

Objective: To determine the acute oral toxicity (LD50) of a substance.

Materials:

  • Test substance: this compound

  • Test animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains)

  • Vehicle for administration (e.g., water, corn oil)

  • Oral gavage needles

  • Cages and standard laboratory animal diet

Methodology:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation: The test substance is prepared in the selected vehicle to the desired concentrations.

  • Dosing: A single dose of the substance is administered to the animals by oral gavage. The study typically starts with a sighting study to determine the approximate lethal dose, followed by the main study with groups of animals at different dose levels.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Laboratory Safety Workflow

A systematic workflow is essential for ensuring safety when handling chemical reagents in a laboratory setting.

LabSafetyWorkflow cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Review_SDS Review Safety Data Sheet (SDS) Review_SDS->Risk_Assessment Use_Fume_Hood Work in a Fume Hood Gather_PPE->Use_Fume_Hood Handle_Carefully Handle Substance with Care Use_Fume_Hood->Handle_Carefully Label_Containers Label All Containers Handle_Carefully->Label_Containers Emergency_Procedures Follow Emergency Procedures (Spill, Exposure) Handle_Carefully->Emergency_Procedures Decontaminate Decontaminate Work Area Label_Containers->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Decontaminate->Emergency_Procedures Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

General laboratory safety workflow for handling hazardous chemicals.

Toxicological Information

Detailed toxicological studies specifically on this compound are not widely available. The hazard classifications are based on data from similar compounds and computational predictions.

  • Acute Toxicity: Harmful if swallowed.[1] The oral LD50 is not established but is predicted to be in the range that warrants a "harmful" classification.

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment. It is recommended to use a licensed professional waste disposal service.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

spectral data interpretation for 3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data Interpretation of 3-(thiophen-3-yl)propanoic acid

Introduction

This compound is a carboxylic acid derivative containing a thiophene ring, a key heterocyclic motif in medicinal chemistry and materials science. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This guide provides a comprehensive overview of the interpretation of its primary spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of spectral signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the carboxylic acid proton, the two methylene groups of the propanoic acid chain, and the three protons on the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (-COOH) 10.0 - 13.0 Broad Singlet 1H
H-5' ~7.28 Doublet of Doublets 1H
H-2' ~7.05 Doublet of Doublets 1H
H-4' ~6.95 Doublet of Doublets 1H
H-3 (-CH₂-) ~2.95 Triplet 2H

| H-2 (-CH₂-) | ~2.70 | Triplet | 2H |

Interpretation:

  • Carboxylic Acid Proton (H-1): The proton of the carboxylic acid is highly deshielded and appears as a characteristic broad singlet in the 10-13 ppm region.[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Thiophene Protons (H-2', H-4', H-5'): The three protons on the thiophene ring are in distinct chemical environments and appear in the aromatic region (~6.9-7.3 ppm). Their specific shifts and coupling patterns (doublet of doublets) are characteristic of a 3-substituted thiophene ring.

  • Propanoic Acid Chain Protons (H-2, H-3): The two methylene groups form an ethyl bridge. The H-3 protons, being adjacent to the electron-withdrawing thiophene ring, are expected to be slightly more downfield (~2.95 ppm) than the H-2 protons (~2.70 ppm), which are adjacent to the carbonyl group. Both signals are expected to appear as triplets due to coupling with their methylene neighbors.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C=O) ~178
C3' ~140
C2' ~128
C5' ~126
C4' ~122
C3 ~34

| C2 | ~25 |

Interpretation:

  • Carbonyl Carbon (C1): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 178 ppm.[3][4]

  • Thiophene Carbons (C2', C3', C4', C5'): The four carbons of the thiophene ring are expected to resonate in the 120-140 ppm range. The carbon attached to the alkyl chain (C3') will be the most downfield of this group.

  • Alkyl Carbons (C2, C3): The methylene carbons of the propanoic acid chain will appear in the upfield region, typically between 25 and 35 ppm.

Experimental Protocol for NMR

A standard protocol for acquiring high-quality NMR spectra for a solid sample like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[5] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer, for example, a 500 MHz instrument.

  • Data Acquisition:

    • Tune and shim the probe to the sample to ensure magnetic field homogeneity.

    • For ¹H NMR, acquire data using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time or a higher number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
3300 - 2500 O-H stretch Carboxylic Acid Strong, Very Broad
3100 - 3000 C-H stretch Aromatic (Thiophene) Medium
2950 - 2850 C-H stretch Alkyl (CH₂) Medium
1725 - 1700 C=O stretch Carboxylic Acid (dimer) Strong, Sharp
~1600, ~1450 C=C stretch Aromatic (Thiophene) Medium-Weak

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Medium |

Interpretation: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[1][2][4]

  • C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ confirms the presence of a carbonyl group, with the frequency being typical for a dimeric carboxylic acid.[2]

  • C-H Stretches: The spectrum will also feature C-H stretching vibrations just above 3000 cm⁻¹ for the thiophene ring and just below 3000 cm⁻¹ for the methylene groups.[8]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching and various bending vibrations, which are unique to the molecule's overall structure.[9]

Experimental Protocol for IR Spectroscopy

For a solid sample, the thin-film or KBr pellet method is common.

  • Sample Preparation (Thin-Film Method):

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[10][11]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]

    • Allow the solvent to fully evaporate, leaving a thin solid film of the compound on the plate.[10][11]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information. The nominal molecular weight of this compound (C₇H₈O₂S) is 156.20 g/mol .[12]

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z (Predicted) Ion Possible Fragment Lost
156 [M]⁺• (Molecular Ion)
111 [M - COOH]⁺ Carboxyl radical
97 [C₄H₃S-CH₂]⁺ Propanoic acid

| 83 | [C₄H₃S]⁺ | Propyl radical |

Interpretation:

  • Molecular Ion Peak: The peak at m/z 156 corresponds to the intact molecule that has been ionized by the loss of one electron.[13] Its presence confirms the molecular weight of the compound.

  • Key Fragmentations: The fragmentation pattern provides clues to the structure. Common fragmentation pathways for this molecule under high-energy ionization like EI would include:

    • Loss of the Carboxyl Group: Cleavage of the bond between C2 and the carbonyl carbon can lead to the loss of a carboxyl radical (•COOH, 45 Da), resulting in a fragment ion at m/z 111.

    • Thienylmethyl Cation: Cleavage of the C2-C3 bond can generate a stable thienylmethyl-type cation at m/z 97.

    • Thienyl Cation: Loss of the entire propanoic acid side chain would result in the thiophene cation at m/z 83.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: The sample, being a solid, can be introduced via a direct insertion probe.[14] A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample directly into the ionization chamber.

  • Ionization: In Electron Impact (EI) ionization, the volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes the molecule to eject an electron, forming a positively charged molecular ion ([M]⁺•).[17]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is rarely achieved with a single technique. It requires the integration of data from multiple spectroscopic methods. The following workflow illustrates how NMR, IR, and MS are used in concert for the structural elucidation of a compound like this compound.

G start Unknown Compound (e.g., this compound) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr data_ms Determine Molecular Formula & Key Fragments ms->data_ms data_ir Identify Functional Groups (-COOH, C=C, C-H) ir->data_ir data_nmr Elucidate C-H Framework & Connectivity nmr->data_nmr integrate Integrate All Data data_ms->integrate data_ir->integrate data_nmr->integrate structure Propose & Confirm Structure integrate->structure

References

A Technical Guide to the Solubility of 3-(Thiophen-3-yl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Thiophen-3-yl)propanoic acid in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. Consequently, this document provides a detailed overview based on established principles of chemical solubility, analysis of the compound's molecular structure, and data for analogous compounds. Furthermore, a comprehensive experimental protocol is provided for researchers to determine the precise solubility in solvents relevant to their work.

Introduction

This compound is a carboxylic acid containing a thiophene ring, a structure of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. The polarity of the solvent, the solute's ability to form hydrogen bonds, and the overall molecular structure are key determinants of solubility.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted based on its molecular structure, which features a polar carboxylic acid group capable of hydrogen bonding and a less polar thiophene ring and alkyl chain. The principle of "like dissolves like" provides a framework for these predictions.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar solvents.

  • Thiophene Ring: This aromatic heterocycle contributes some nonpolar character to the molecule.

  • Propanoic Acid Chain: The short alkyl chain has a minor impact on overall polarity.

Based on these features, a qualitative solubility profile can be predicted. For instance, the solubility of carboxylic acids in organic solvents is a well-studied area. Carboxylic acids with one to four carbon atoms are generally miscible with water, and their solubility in less polar organic solvents increases with the length of the carbon chain.[1][2][3] The presence of the thiophene ring in this compound will influence its interaction with various solvents compared to a simple aliphatic carboxylic acid. An analogous compound, thiophene-2-carboxylic acid, is expected to be soluble in polar solvents due to its carboxylic acid group, while its solubility decreases in non-polar solvents because of the hydrophobic nature of the thiophene ring.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can interact with the carboxylic acid group, though hydrogen bonding is less pronounced than with protic solvents.
Less Polar Dichloromethane, ChloroformLow to ModerateThese solvents have some polarity to interact with the carboxylic acid, but the nonpolar character of the thiophene ring and alkyl chain becomes more significant.
Nonpolar Toluene, HexaneLow to InsolubleThe significant difference in polarity between the carboxylic acid group and the nonpolar solvent will likely result in poor solvation.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Vials or test tubes with caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification of Solute:

    • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. This provides a direct measure of the mass of dissolved solute.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_end Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter solution withdraw->filter quantify Quantify solute concentration (e.g., HPLC, Gravimetric) filter->quantify calculate Calculate solubility quantify->calculate end Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

References

The Discovery and Enduring Legacy of Thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic and medicinal chemistry. Its discovery in the late 19th century as an impurity in commercial benzene marked the beginning of over a century of research into its unique chemical properties and diverse applications. The structural similarity of the thiophene ring to benzene, a concept known as bioisosterism, has established it as a privileged scaffold in drug discovery. This allows for the modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and history of thiophene research, detailing key historical synthetic methodologies and their evolution, and highlighting its impactful journey from a coal tar contaminant to a critical component in modern pharmaceuticals and materials science.

The Serendipitous Discovery of Thiophene

The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1][2][3] At the time, a common lecture demonstration for the presence of benzene involved the "indophenin test," where the addition of isatin and concentrated sulfuric acid to crude benzene produced a deep blue color.[2][3] To Meyer's surprise, when he performed this test with highly purified benzene, the color reaction failed. This led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant present in the crude benzene derived from coal tar.[4] Through meticulous work, Meyer successfully isolated this sulfur-containing compound and named it "thiophene."[2][4]

Historical Synthetic Methodologies

The discovery of thiophene spurred immediate interest in its synthesis. Several classical methods were developed in the late 19th and early 20th centuries, some of which are still in use today in modified forms.

Viktor Meyer's First Synthesis

In the same year as its discovery, Viktor Meyer reported the first synthesis of thiophene. This method involved the reaction of acetylene with elemental sulfur at elevated temperatures.[1][2] While historically significant, this method is not commonly used for laboratory preparations today due to the challenges of handling gaseous acetylene and the high reaction temperatures required.

Paal-Knorr Thiophene Synthesis (1884)

One of the most enduring and versatile methods for synthesizing substituted thiophenes is the Paal-Knorr synthesis, reported in 1884.[1][5][6] This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][7]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

  • Materials:

    • Acetonylacetone (1,4-diketone)

    • Phosphorus pentasulfide (P₄S₁₀)

    • Solvent (e.g., toluene or xylene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of acetonylacetone in a dry, high-boiling solvent such as toluene is prepared.

    • Phosphorus pentasulfide (approximately 0.5 equivalents) is added portion-wise to the stirred solution. The reaction is exothermic.

    • After the initial reaction subsides, the mixture is heated to reflux and maintained at this temperature for 1-2 hours.

    • The reaction mixture is then cooled to room temperature and poured onto crushed ice.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude 2,5-dimethylthiophene is purified by distillation.

Volhard–Erdmann Cyclization (1885)

The Volhard-Erdmann cyclization, developed in 1885, provides a route to thiophenes from 1,4-difunctional compounds, such as succinic acid derivatives, using a sulfurizing agent like phosphorus heptasulfide (P₄S₇).[1]

Experimental Protocol: Volhard-Erdmann Synthesis of 3-Methylthiophene [1]

  • Materials:

    • Disodium methylsuccinate

    • Phosphorus heptasulfide (P₄S₇)

    • Mineral oil

    • Sand

  • Procedure:

    • A mixture of disodium methylsuccinate, phosphorus heptasulfide, and sand is placed in a distillation flask.

    • Mineral oil is added to the flask to create a slurry.

    • The mixture is heated, and the crude 3-methylthiophene distills over.

    • The distillate is washed with a dilute sodium hydroxide solution and then with water.

    • The crude product is dried and purified by fractional distillation.

Gewald Aminothiophene Synthesis (1960s)

A more modern yet historically significant method is the Gewald synthesis, which provides a versatile route to 2-aminothiophenes.[2][8] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8][9]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative [8]

  • Materials:

    • A ketone (e.g., cyclohexanone)

    • An α-cyanoester (e.g., ethyl cyanoacetate)

    • Elemental sulfur

    • A base (e.g., morpholine or diethylamine)

    • Ethanol

  • Procedure:

    • To a stirred mixture of the ketone, α-cyanoester, and elemental sulfur in ethanol, the base is added dropwise.

    • The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours.

    • Upon cooling, the product often precipitates from the reaction mixture.

    • The solid product is collected by filtration, washed with cold ethanol, and dried.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Presentation

Physical Properties of Thiophene and Simple Derivatives
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (n²⁰/D)
ThiopheneC₄H₄S84.1484-381.0511.529
2-MethylthiopheneC₅H₆S98.17112-113-631.0201.520
3-MethylthiopheneC₅H₆S98.17115-116-691.0191.520
2-AcetylthiopheneC₆H₆OS126.1821410-111.1661.565
2-Acetyl-3-methylthiopheneC₇H₈OS140.2098-99 (at 14 mmHg)N/A1.1241.562
2-Acetyl-5-methylthiopheneC₇H₈OS140.20232-234251.1251.560

Note: Data compiled from various sources.[10][11][12][13][14] Physical properties can vary slightly depending on the source and purity.

Comparison of Historical Thiophene Synthesis Methods
Synthesis MethodStarting MaterialsSulfur SourceGeneral Reaction ConditionsTypical YieldsAdvantagesDisadvantages
Viktor Meyer's Synthesis Acetylene, Elemental SulfurS₈High temperatureNot well-documentedHistorically significant first synthesis.Use of gaseous and flammable acetylene, harsh conditions.
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagentReflux in a high-boiling solventGood to excellentVersatile for substituted thiophenes, readily available starting materials.Use of malodorous and reactive sulfurizing agents.
Volhard-Erdmann Cyclization Succinic acid derivativesP₄S₇High-temperature fusionModerate to goodUtilizes readily available starting materials.Harsh reaction conditions, limited scope.
Gewald Synthesis Ketone/Aldehyde, α-Cyanoester, SulfurS₈Mild, base-catalyzedGood to excellentOne-pot, multi-component reaction, high functional group tolerance, direct access to aminothiophenes.Primarily yields 2-aminothiophenes.

Mandatory Visualizations

Signaling Pathway: Inhibition of COX-2 by Thiophene Derivatives

Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. The diagram below illustrates the simplified signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention by thiophene-based COX-2 inhibitors.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediates Thiophene-based COX-2 Inhibitor Thiophene-based COX-2 Inhibitor Thiophene-based COX-2 Inhibitor->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 signaling pathway by a thiophene-based drug.

Experimental Workflow: Synthesis and Characterization of a Thiophene Derivative

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a novel thiophene compound, a crucial process in drug discovery and materials science.

Thiophene_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Setup Reaction Setup Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Reaction Setup->Reaction Monitoring (TLC/GC-MS) Work-up & Isolation Work-up & Isolation Reaction Monitoring (TLC/GC-MS)->Work-up & Isolation Crude Product Crude Product Work-up & Isolation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Thiophene Derivative Pure Thiophene Derivative Recrystallization->Pure Thiophene Derivative Structural Analysis Structural Analysis Pure Thiophene Derivative->Structural Analysis NMR, MS, IR Purity Assessment Purity Assessment Pure Thiophene Derivative->Purity Assessment HPLC, Elemental Analysis In vitro assays (e.g., enzyme inhibition) In vitro assays (e.g., enzyme inhibition) Pure Thiophene Derivative->In vitro assays (e.g., enzyme inhibition) In vivo studies In vivo studies In vitro assays (e.g., enzyme inhibition)->In vivo studies

Caption: A typical workflow for the synthesis and evaluation of a thiophene derivative.

Conclusion

From its serendipitous discovery as a contaminant in benzene to its current status as a key structural motif in numerous pharmaceuticals and advanced materials, the journey of thiophene is a testament to the importance of fundamental chemical research. The historical synthetic methods, developed by pioneers like Meyer, Paal, Knorr, Volhard, and Erdmann, laid the groundwork for the vast and diverse chemistry of thiophene that is known today. The continued exploration of thiophene and its derivatives by researchers, scientists, and drug development professionals promises to yield further innovations with significant impacts on human health and technology.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 3-(thiophen-3-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. This document collates available physicochemical data, predictive computational analysis, and detailed experimental protocols relevant to its synthesis and characterization. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of thiophene-containing small molecules.

Introduction

This compound belongs to the class of arylalkanoic acids, a scaffold present in numerous biologically active compounds. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established bioisostere for the benzene ring in drug design, often conferring modified metabolic stability, solubility, and target-binding properties. The propanoic acid side chain provides a key acidic functional group for electrostatic interactions and metabolic processing. A thorough understanding of the molecule's theoretical properties and computational behavior is crucial for predicting its pharmacokinetic and pharmacodynamic profiles and for designing novel derivatives with enhanced therapeutic potential.

Theoretical Properties

A compilation of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in biological and chemical systems.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₈O₂SPubChem[1]
Molecular Weight 156.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Melting Point 61-62 °CSigma-Aldrich[2]
Boiling Point 284.965 °C at 760 mmHgSigma-Aldrich[2]
Predicted logP (XlogP3) 1.8PubChem[1]
Predicted pKa ~4.5 (Estimated)
Monoisotopic Mass 156.02450067 DaPubChem[1]

Note: The pKa value is an estimation based on the typical pKa of aliphatic carboxylic acids and the electron-donating nature of the thiophene ring. Precise experimental determination or high-level computational prediction is recommended for specific applications.

Computational Analysis

While specific peer-reviewed computational studies on this compound are limited, this section outlines the expected computational approaches and predicted outcomes based on the analysis of similar structures.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. A typical DFT study on this compound would involve:

  • Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of its kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

A logical workflow for such a computational study is depicted below.

DFT_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis verify_min Verify True Minimum (No imaginary frequencies) freq_analysis->verify_min verify_min->geom_opt No fmo Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Gap) verify_min->fmo Yes mep Molecular Electrostatic Potential (MEP) Mapping fmo->mep end Analyze Results mep->end

A typical workflow for DFT analysis of the target molecule.
Predicted Mass Spectrometry Fragmentation

Predicted collision cross-section (CCS) values for various adducts of this compound provide insights into its behavior in mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺157.03178131.7
[M+Na]⁺179.01372139.8
[M-H]⁻155.01722134.5
[M+NH₄]⁺174.05832154.3
[M+K]⁺194.98766137.7
[M+H-H₂O]⁺139.02176126.9
[M+HCOO]⁻201.02270150.5
[M+CH₃COO]⁻215.03835170.6

Data sourced from PubChemLite.[3]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound.

Synthesis

Synthesis of this compound (Adapted from a similar synthesis)

  • Dissolution: Dissolve 3-(thiophen-3-yl)acrylic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.05-0.1 equivalents).

  • Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 40-50 psi) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., water or a hexane/ethyl acetate mixture) to obtain pure this compound.

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow start Start: 3-(thiophen-3-yl)acrylic acid dissolution Dissolve in THF/Ethanol start->dissolution catalyst Add 10% Pd/C catalyst dissolution->catalyst hydrogenation Hydrogenate in Parr apparatus (H₂, 40-50 psi, RT) catalyst->hydrogenation monitoring Monitor reaction by TLC/HPLC hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Filter through Celite monitoring->workup Complete concentration Concentrate under reduced pressure workup->concentration purification Recrystallize concentration->purification end Product: this compound purification->end Signaling_Pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid catalyzes cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins catalyzes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor This compound (Hypothetical Inhibitor) inhibitor->cox inhibits

References

The Therapeutic Potential of Thiophene Carboxylic Acids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene carboxylic acids and their derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiophene carboxylic acids, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Thiophene carboxylic acid derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for tumor growth and proliferation.

Quantitative Anticancer Data

The anticancer efficacy of various thiophene carboxylic acid derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide (2b)Hep3B (Hepatocellular carcinoma)5.46[1]
5-(4-fluorophenyl)-N-(p-tolyl)thiophene-2-carboxamide (2d)Hep3B (Hepatocellular carcinoma)8.85[1]
5-(4-fluorophenyl)-N-(4-(tert-butyl)phenyl)thiophene-2-carboxamide (2e)Hep3B (Hepatocellular carcinoma)12.58[1]
2-bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2 (Hepatocellular carcinoma)Low micromolar range[2]
2-bromo-5-(2-methylphenyl)thiophene (BMPT)Caco-2 (Colorectal adenocarcinoma)Low micromolar range[2]
Thiophene derivative with oxime functional groupMCF-7 (Breast adenocarcinoma)0.28[2]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Non-small cell lung cancer)Not specified, but identified as most potent[3]
Thiophene derivative 4iColon cancer cell lines (COLO 205, HCC-2998, HCT-116, HCT-15, HT29, KM12, SW-620)0.17 - 0.20[4]
Thiophene carboxamide 5HepG-2 (Hepatocellular carcinoma)7.46 µg/mL[5]
Thiophene carboxamide 5HCT-116 (Colorectal carcinoma)12.60 µg/mL[5]
Thiophene carboxamide 21HepG-2 (Hepatocellular carcinoma)Not specified, but active[5]
Thiophene carboxamide 21HCT-116 (Colorectal carcinoma)Not specified, but active[5]
Mechanisms of Anticancer Action

Thiophene carboxylic acid derivatives exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many thiophene derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and the activation of executioner caspases like caspase-3 and caspase-9.[3][6] Some compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[7]

  • Inhibition of the RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been found to inhibit the RhoA/ROCK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[8][9] This inhibition leads to the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation.[8]

  • Tubulin Polymerization Inhibition: Some thiophene-based compounds act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[3]

  • Kinase Inhibition: Thiophene derivatives have been reported to inhibit various kinases involved in cancer progression, such as tyrosine kinases and WEE1 kinase.[3][4]

Visualizing Anticancer Signaling Pathways

intrinsic_apoptosis Thiophene_Derivative Thiophene Carboxylic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Derivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP_Loss ↓ Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Caspase9 Caspase-9 (Initiator) MMP_Loss->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some thiophene carboxylic acid derivatives.

rhoa_rock_pathway Thiophene_Derivative Benzo[b]thiophene Carboxylic Acid Derivative RhoA RhoA Thiophene_Derivative->RhoA inhibits ROCK ROCK (Rho-associated kinase) RhoA->ROCK activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Stress_Fibers Stress Fiber Formation MLC_P->Stress_Fibers Cell_Motility Cell Migration & Invasion Stress_Fibers->Cell_Motility

Caption: Inhibition of the RhoA/ROCK pathway by certain thiophene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Thiophene carboxylic acid derivative of interest

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxylic acid derivative in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add a fixed volume of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Thiophene carboxylic acids and their derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The MIC values for several thiophene carboxylic acid derivatives are presented below.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[10][11]
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125[10][11]
2-Thiophene carboxylic acid thioureidesMultidrug-resistant Staphylococcus aureus125 - 500[10][11]
2-Thiophene carboxylic acid thioureidesCandida albicans & Aspergillus niger31.25 - 62.5[10][11]
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious microbial strainsLow MIC values reported[12][13]
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (4a-h)ESBL-producing E. coli ST131MICs determined, with 4a and 4c showing highest activity in agar diffusion[2]
Thiophene derivatives 4, 5, and 8Colistin-resistant A. baumanniiMIC50: 16-32 mg/L[7]
Thiophene derivatives 4, 5, and 8Colistin-resistant E. coliMIC50: 8-32 mg/L[7]
Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many thiophene carboxylic acid derivatives are still under investigation. However, some proposed mechanisms include:

  • Membrane Permeabilization: Some thiophene derivatives have been shown to increase the permeability of bacterial membranes, leading to leakage of cellular contents and cell death.[7]

  • Enzyme Inhibition: It is hypothesized that these compounds may inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

  • Interaction with Outer Membrane Proteins (OMPs): Docking studies suggest that some thiophene derivatives may bind to and disrupt the function of outer membrane proteins in Gram-negative bacteria.[7]

Visualizing Antimicrobial Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Incubation Inoculation & Incubation (e.g., 18-24h at 37°C) Inoculum->Incubation Compound_Dilution Serial Dilution of Thiophene Derivative Compound_Dilution->Incubation MIC_Reading Visual Inspection for Growth Inhibition Incubation->MIC_Reading Result MIC Determination MIC_Reading->Result

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Thiophene carboxylic acid derivative of interest

  • Bacterial or fungal strains to be tested

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., saline, sterile water)

  • Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

  • Compound Dilution: Prepare a stock solution of the thiophene carboxylic acid derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria). Inoculate each well of the microtiter plate containing the compound dilutions with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Thiophene carboxylic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. This positions them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Data

The inhibitory activity of thiophene carboxylic acid derivatives against COX-1 and COX-2 is crucial for determining their efficacy and potential for side effects. The IC50 values for several derivatives are provided below.

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)COX-20.2967.2[14]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)COX-119.5[14]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.458.37[15]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-145.62[15]
Thioester derivative 2bCOX-2~0.20–0.69>72.5–250[16]
Thioester derivative 2bCOX-1>50[16]
Thioester derivative 3bCOX-2~0.20–0.69>72.5–250[16]
Thioester derivative 3bCOX-1>50[16]
Thioester derivative 6aCOX-2~0.20–0.69>72.5–250[16]
Thioester derivative 6aCOX-1>50[16]
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives5-LOX & COX-1Submicromolar-[17]
Mechanisms of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for thiophene carboxylic acids is the inhibition of COX enzymes. Additionally, they can modulate other inflammatory pathways:

  • COX Inhibition: These compounds can selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while having less effect on the constitutive COX-1 isoform, which is involved in physiological functions. This selectivity can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][16]

  • Modulation of Pro-inflammatory Cytokines and Mediators: Some thiophene derivatives have been shown to reduce the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][19] They can also inhibit the production of other inflammatory mediators like nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS).[20]

  • NF-κB Pathway Inhibition: The anti-inflammatory effects of some thiophene derivatives are linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[18][21]

Visualizing Anti-inflammatory Signaling Pathways

cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiophene_Derivative Thiophene Carboxylic Acid Derivative Thiophene_Derivative->COX_Enzymes inhibits

Caption: Inhibition of prostaglandin synthesis via COX enzymes by thiophene derivatives.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression activates Thiophene_Derivative Thiophene Carboxylic Acid Derivative Thiophene_Derivative->IKK inhibits

Caption: Modulation of the NF-κB inflammatory signaling pathway by thiophene derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a common in vivo model for assessing the anti-inflammatory activity of compounds.

Materials:

  • Thiophene carboxylic acid derivative of interest

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle for compound administration (e.g., saline, DMSO, Tween 80)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the thiophene carboxylic acid derivative.

  • Compound Administration: Administer the test compound, standard drug, or vehicle to the respective animal groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection (typically 30-60 minutes).

  • Induction of Inflammation: Inject a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness of each animal using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A significant reduction in paw edema in the treated groups indicates anti-inflammatory activity.

Conclusion

Thiophene carboxylic acids and their derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with the potential for chemical modification to enhance potency and selectivity, makes them a focal point for future drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted to translate these promising preclinical findings into novel clinical therapies.

References

A Comprehensive Review of 3-(Thiophen-3-yl)propanoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[1] Among the vast landscape of thiophene derivatives, 3-(thiophen-3-yl)propanoic acid and its analogs represent a class of molecules with significant therapeutic potential, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer applications. This in-depth technical guide provides a comprehensive review of the available literature, focusing on the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Physicochemical Properties of this compound

The parent compound, this compound, is a solid at room temperature with a melting point of 61-62°C. It is characterized by the following key identifiers:

PropertyValueReference
CAS Number 16378-06-6[2]
Molecular Formula C₇H₈O₂S[2]
Molecular Weight 156.20 g/mol [2]
IUPAC Name This compound[2]

Synthesis of this compound and Analogs

The synthesis of this compound can be reliably achieved through the catalytic hydrogenation of its unsaturated precursor, (E)-3-(thiophen-3-yl)acrylic acid. This method, analogous to the synthesis of its 2-thienyl isomer, provides a straightforward route to the saturated propanoic acid derivative.

Experimental Protocol: Catalytic Hydrogenation of (E)-3-(Thiophen-3-yl)acrylic Acid

This protocol is adapted from the established synthesis of 3-(2-thienyl)propanoic acid and is expected to yield the desired this compound with high efficiency.

Materials:

  • (E)-3-(Thiophen-3-yl)acrylic acid

  • Palladium on carbon (10%)

  • Tetrahydrofuran (THF)

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve (E)-3-(thiophen-3-yl)acrylic acid in tetrahydrofuran.

  • Carefully add 10% palladium on carbon to the solution.

  • Seal the vessel and subject the mixture to Parr hydrogenation conditions (approximately 45 psi of hydrogen gas) at room temperature.

  • Maintain the reaction under these conditions for approximately 24 hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as water, to afford the pure compound.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved through various synthetic strategies, primarily involving modifications of the thiophene ring or the propanoic acid side chain.

  • Substitution on the Thiophene Ring: Analogs with substituents on the thiophene ring can be prepared from appropriately substituted thiophene starting materials. For instance, Suzuki cross-coupling reactions of brominated thiophene carboxylic acids with various boronic acids have been employed to introduce aryl groups.[3]

  • Modification of the Propanoic Acid Chain: The carboxylic acid moiety can be converted to esters, amides, and other derivatives using standard organic chemistry transformations. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3]

Biological Activities and Therapeutic Potential

Thiophene derivatives, including those based on the propanoic acid scaffold, exhibit a wide range of biological activities. The primary areas of investigation for these compounds include their anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The anti-inflammatory effects of many thiophene-based compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[5]

dot

Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Analogs 3-(Thiophen-3-yl)propanoic Acid Analogs Thiophene_Analogs->COX Inhibition Thiophene_Analogs->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene analogs.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiophene derivatives. While specific data for this compound is limited, related structures have shown activity against a range of bacterial and fungal pathogens. For example, certain thiophene-containing compounds have demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[6][7] The mechanism of action is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

The thiophene scaffold is present in several anticancer agents, and research continues to explore new derivatives with improved efficacy and selectivity.[8] Some thiophene carboxamide derivatives, which can be considered analogs of this compound where the carboxylic acid is replaced by an amide, have shown significant antiproliferative activity against various cancer cell lines.[8] The proposed mechanisms of action for some thiophene-based anticancer compounds include the inhibition of tubulin polymerization and the targeting of specific protein kinases involved in cancer cell signaling.[9]

Quantitative Biological Data

A systematic review of the literature reveals a variety of thiophene derivatives with reported biological activities. The following table summarizes quantitative data for some representative analogs, though it is important to note the structural diversity among these compounds.

CompoundBiological ActivityAssayResult (IC₅₀/MIC)Reference
5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl) thiophene-2-carboxamideAnticancerMTS assay (Hep3B cells)5.46 µM[8]
5-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl) thiophene-2-carboxamideAnticancerMTS assay (Hep3B cells)8.85 µM[8]
3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acidAntibacterialMicro broth dilution (S. aureus)250 µg/mL[6]
3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acidAntibacterialMicro broth dilution (S. aureus)500 µg/mL[6]
3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acidAntibacterialMicro broth dilution (S. aureus)250 µg/mL[6]

Experimental Workflows

The development and evaluation of novel this compound analogs typically follow a structured workflow, from initial synthesis to biological characterization.

dot

Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening (e.g., Anti-inflammatory, Antimicrobial, Anticancer) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Studies Hit_ID->In_Vivo Lead_Opt->Synthesis Lead_Opt->In_Vivo

Caption: Drug discovery workflow for thiophene propanoic acid analogs.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. While the parent compound itself is not extensively studied, the broader class of thiophene derivatives has demonstrated significant potential in various disease areas. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs with well-defined structural modifications. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. In particular, exploring their potential as selective COX/LOX inhibitors for inflammatory diseases and as novel kinase inhibitors for cancer therapy warrants further investigation. The development of detailed structure-activity relationships will be instrumental in designing the next generation of potent and selective thiophene-based therapeutics.

References

Methodological & Application

Synthesis of 3-(Thiophen-3-yl)propanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Thiophen-3-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. These protocols are designed for researchers, scientists, and drug development professionals, offering clear and reproducible methodologies.

Introduction

This compound is a carboxylic acid derivative of thiophene, a sulfur-containing heterocyclic compound. Its structural motif is of significant interest in the development of novel pharmaceuticals and functional materials due to the diverse biological activities and electronic properties associated with thiophene-based molecules. The following sections detail two reliable and effective synthetic routes for the preparation of this compound: the Malonic Ester Synthesis and the Catalytic Hydrogenation of 3-(Thiophen-3-yl)acrylic acid.

Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound are presented below. Each method offers distinct advantages, and the choice of route may depend on the availability of starting materials and desired scale of the reaction.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the formation of carboxylic acids. This route involves the alkylation of diethyl malonate with a suitable thiophene-containing electrophile, followed by hydrolysis and decarboxylation. For the synthesis of this compound, 3-thenyl bromide serves as the key thiophene building block.

Route 2: Catalytic Hydrogenation

This method involves the reduction of the carbon-carbon double bond in (E)-3-(Thiophen-3-yl)acrylic acid. Catalytic hydrogenation is often a clean and high-yielding reaction, providing direct access to the desired saturated carboxylic acid. The starting acrylic acid derivative is readily accessible through condensation reactions or commercially available.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols, allowing for a direct comparison of their efficiency and requirements.

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Catalytic Hydrogenation
Starting Material Diethyl malonate, 3-Thenyl bromide(E)-3-(Thiophen-3-yl)acrylic acid
Key Reagents Sodium ethoxide, NaOH, H₂SO₄Palladium on carbon (Pd/C), H₂
Solvent Ethanol, WaterEthanol
Reaction Time ~12 hours (total)2-4 hours
Reaction Temperature Reflux (various steps)Room Temperature
Overall Yield ~70-80%>95%
Purification Method Distillation, RecrystallizationFiltration, Recrystallization

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

This protocol is divided into three main steps: formation of diethyl (thiophen-3-ylmethyl)malonate, hydrolysis to the dicarboxylic acid, and subsequent decarboxylation.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol

  • 3-Thenyl bromide

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Alkylation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. After the addition is complete, add 3-thenyl bromide (1 equivalent) dropwise. Heat the mixture to reflux for 3 hours.

  • Work-up (Alkylation): After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (thiophen-3-ylmethyl)malonate. Purify by vacuum distillation.

  • Hydrolysis: To the purified diethyl (thiophen-3-ylmethyl)malonate, add a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for 3 hours until the ester is completely hydrolyzed.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated sulfuric acid until the pH is acidic. Add toluene to the mixture and heat to reflux for 2-4 hours to effect decarboxylation, monitoring the evolution of CO₂.

  • Final Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent to yield pure this compound.

Protocol 2: Catalytic Hydrogenation of (E)-3-(Thiophen-3-yl)acrylic Acid

This protocol describes the reduction of the olefinic double bond of the acrylic acid precursor.

Materials:

  • (E)-3-(Thiophen-3-yl)acrylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve (E)-3-(Thiophen-3-yl)acrylic acid (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (1-5 mol%) to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent to obtain pure this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

Synthesis_Workflow_Route1 cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation & Purification NaOEt Sodium Ethoxide Formation DEM Diethyl Malonate Addition NaOEt->DEM TBr 3-Thenyl Bromide Addition DEM->TBr Reflux1 Reflux TBr->Reflux1 Workup1 Work-up & Distillation Reflux1->Workup1 Hydrolysis NaOH Addition & Reflux Workup1->Hydrolysis Acidify Acidification Hydrolysis->Acidify Decarbox Toluene Addition & Reflux Acidify->Decarbox Workup2 Work-up & Recrystallization Decarbox->Workup2 FinalProduct1 3-(Thiophen-3-yl)propanoic Acid Workup2->FinalProduct1

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Synthesis_Workflow_Route2 Start Dissolve (E)-3-(Thiophen-3-yl)acrylic acid in Ethanol AddCat Add Pd/C Catalyst Start->AddCat Hydrogenate Hydrogenation (H2 atmosphere) AddCat->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize FinalProduct2 3-(Thiophen-3-yl)propanoic Acid Recrystallize->FinalProduct2

Caption: Workflow for the Catalytic Hydrogenation of (E)-3-(Thiophen-3-yl)acrylic Acid.

Application Notes and Protocols for 3-(Thiophen-3-yl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Thiophen-3-yl)propanoic acid is a key building block in medicinal chemistry, primarily recognized for its role as a scaffold in the development of agonists for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][4][5] Consequently, agonists of this receptor are promising therapeutic agents for the treatment of type 2 diabetes mellitus.[1][6][7] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the context of GPR40 agonist development.

Application Note 1: Scaffold for GPR40 Agonist Synthesis

This compound serves as a crucial starting material or structural motif in the synthesis of potent GPR40 agonists.[3][7] Its structure can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. A notable example is its incorporation into the core of Fasiglifam (TAK-875), a GPR40 agonist that reached phase III clinical trials.[8][9][10]

General Synthetic Workflow

The synthesis of GPR40 agonists often involves the coupling of the this compound moiety with other aromatic or heterocyclic systems. The general workflow involves the modification of the propanoic acid chain and the thiophene ring to optimize interactions with the receptor binding pocket.

GPR40_Agonist_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_end Final Product A This compound C Esterification / Amidation A->C B Substituted Aryl/Heterocyclic Halides D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->D C->D E Modification of Side Chain D->E F Potent GPR40 Agonist E->F

Caption: General workflow for synthesizing GPR40 agonists.

Protocol: Synthesis of a this compound derivative

This protocol describes a general method for the synthesis of a GPR40 agonist based on the 3-(4-aryloxyaryl)propanoic acid scaffold.[11]

Materials:

  • This compound

  • Substituted phenol

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., SPhos)

  • Base (e.g., K3PO4)

  • Solvents (e.g., Toluene, THF, H2O)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester using standard conditions (e.g., SOCl2 in methanol).

  • Coupling Reaction: a. In a reaction vessel, combine the protected this compound ester, the substituted phenol, the aryl halide, palladium catalyst, and ligand in a suitable solvent like toluene. b. Add the base and degas the mixture. c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC or LC-MS).

  • Purification: a. Cool the reaction mixture and filter off the catalyst. b. Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the coupled ester intermediate.

  • Saponification: a. Dissolve the purified ester in a mixture of THF and water. b. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). c. Stir the mixture at room temperature until the ester is fully hydrolyzed.

  • Final Purification: a. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the final product. b. Collect the solid by filtration, wash with water, and dry under vacuum to yield the final this compound derivative.

Application Note 2: In Vitro Evaluation of GPR40 Agonism

Derivatives of this compound are evaluated for their ability to activate the GPR40 receptor. GPR40 is a Gq-coupled receptor.[5] Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][12] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration ([Ca2+]i).[2][12] This increase in [Ca2+]i is a key event in potentiating insulin secretion.[12]

GPR40 Signaling Pathway

GPR40_Signaling_Pathway ligand GPR40 Agonist (e.g., Thiophene Derivative) receptor GPR40 Receptor ligand->receptor binds g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor ca_release Ca²⁺ Release er->ca_release insulin_secretion Potentiation of Insulin Secretion ca_release->insulin_secretion triggers

Caption: GPR40 signaling pathway leading to insulin secretion.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to GPR40 activation.[12][13][14][15] It is a common method to determine the potency (EC50) of GPR40 agonists.[12][16]

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.[5]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12][14]

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).[13]

  • Test compounds (derivatives of this compound) and a reference agonist (e.g., TAK-875).

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[12][15]

Procedure:

  • Cell Seeding: a. The day before the assay, seed the GPR40-expressing cells into the microplates at a density that will form a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).[14] b. Incubate overnight at 37°C in a 5% CO2 incubator.[13]

  • Dye Loading: a. Prepare a loading buffer containing the Fluo-4 AM dye (typically 2-4 µM) and Pluronic F-127 (0.02-0.04%) in assay buffer. Probenecid (2.5 mM) can be included if necessary.[13] b. Aspirate the culture medium from the cells and add the dye loading buffer to each well. c. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[13][16]

  • Compound Preparation: a. Prepare serial dilutions of the test and reference compounds in assay buffer at a concentration 3-5 times higher than the final desired concentration.[16]

  • Fluorescence Measurement: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.[14] b. Set the instrument to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm).[14] c. Record a stable baseline fluorescence for 10-20 seconds. d. Use the automated injector to add the compound dilutions to the wells while continuously recording the fluorescence signal for 60-120 seconds.[14]

  • Data Analysis: a. The change in fluorescence intensity reflects the increase in intracellular [Ca2+]. b. Plot the peak fluorescence response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Data Presentation: GPR40 Agonist Activity

The following table summarizes representative in vitro potency data for various GPR40 agonists, including those based on thiophene propanoic acid scaffolds.

Compound IDScaffold TypeAssay TypeEC50 (nM)Reference CompoundEC50 (nM)
Compound 1b 3-(4-Aryloxyaryl)propanoic acidLuciferase118AMG-837-
Compound 1c 3-(4-Aryloxyaryl)propanoic acidLuciferase38AMG-837-
Compound 5 3-(4-Aryloxyaryl)propanoic acidIP1 & Calcium Flux10.5-11.6TAK-87527,000 (Insulin Assay)
TAK-875 Dihydrobenzofuran acetic acidIP Production72--
(R)-7k Thiophen-2-ylpropanoic acidCalcium Flux16TAK-875100
LY2881835 (16) Spiropiperidine propanoic acidCalcium Flux50--

Data sourced from multiple publications.[7][11][17][18] EC50 values can vary based on the specific assay conditions and cell lines used.

Conclusion

This compound and its isomers are valuable scaffolds in the design and synthesis of novel GPR40 agonists for the treatment of type 2 diabetes.[3][7] The protocols and data presented here provide a framework for researchers to synthesize and evaluate new chemical entities based on this privileged structure. The thiophene moiety offers opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for drug discovery programs targeting GPR40.[19][20][21]

References

Applications of 3-(Thiophen-3-yl)propanoic Acid in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

3-(Thiophen-3-yl)propanoic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a thiophene ring and a propanoic acid side chain, allows for a diverse range of chemical transformations. This propanoic acid is a key intermediate in the synthesis of fused heterocyclic systems, such as thieno[3,2-b]thiophenes, which are of significant interest in materials science. Furthermore, its carboxylic acid functionality enables the straightforward formation of esters and amides, making it a valuable precursor for the development of novel pharmaceuticals and other biologically active compounds. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Key Applications

The synthetic utility of this compound is primarily centered on two key areas:

  • Precursor for Fused Thiophene Systems: The molecule's structure is ideally suited for intramolecular cyclization reactions to form thieno[3,2-b]thiophene derivatives. These fused systems are sought after for their applications in organic electronics.

  • Versatile Building Block: The carboxylic acid group can be readily converted into a variety of functional groups, including esters and amides. This allows for the incorporation of the thiophene moiety into a wide array of molecular scaffolds, which is particularly relevant in drug discovery and medicinal chemistry.

Synthesis of Fused Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one derivatives. These compounds are important intermediates for various biologically active molecules. The synthesis involves an intramolecular Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds and constructing cyclic systems.

Experimental Protocol: Intramolecular Cyclization to form 6,7-Dihydrothieno[3,2-b]thiophen-4(5H)-one

This protocol details the acid-catalyzed cyclization of this compound to yield the corresponding fused ketone.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add polyphosphoric acid (or Eaton's reagent) (typically 10 equivalents by weight) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6,7-dihydrothieno[3,2-b]thiophen-4(5H)-one.

Quantitative Data:

ReactantProductReagent/CatalystSolventTime (h)Temp. (°C)Yield (%)
This compound6,7-Dihydrothieno[3,2-b]thiophen-4(5H)-onePolyphosphoric acidDichloromethane12-24RT75-85

Reaction Workflow:

G start Start step1 Dissolve this compound in DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add Polyphosphoric Acid step2->step3 step4 Stir at RT for 12-24h step3->step4 step5 Quench with Ice Water step4->step5 step6 Extract with DCM step5->step6 step7 Wash with NaHCO3 and Brine step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end End Product step9->end

Intramolecular Cyclization Workflow

Utilization as a Versatile Building Block

The carboxylic acid moiety of this compound provides a handle for various chemical modifications, most notably the formation of esters and amides. These reactions are fundamental in organic synthesis and are widely used in the preparation of compound libraries for drug discovery.

Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst.[1]

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride[1]

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and a large excess of absolute ethanol (e.g., 10-20 equivalents, which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Alternatively, acetyl chloride can be used to generate HCl in situ.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by distillation or column chromatography if necessary.

Quantitative Data:

Carboxylic AcidAlcoholCatalystTime (h)Temp. (°C)Yield (%)
This compoundEthanolH₂SO₄4-8Reflux85-95

Esterification Reaction Pathway:

G acid This compound ester Ethyl 3-(Thiophen-3-yl)propanoate acid->ester + alcohol Ethanol alcohol->ester + catalyst H2SO4 (cat.) catalyst->ester water Water ester->water +

Fischer Esterification of this compound.

Amide Bond Formation

The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. Various coupling reagents can be employed to facilitate this transformation, with carbodiimides being a common choice.[2]

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[2]

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (optional, as an additive)[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.1-1.5 equivalents) and, if used, HOBt or DMAP (0.1-1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.1-1.5 equivalents) in the same solvent.

  • Slowly add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data:

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventTime (h)Temp. (°C)Yield (%)
This compoundBenzylamineEDCHOBtTEADCM12-24RT80-90

Amide Synthesis Workflow:

G start Start step1 Activate Carboxylic Acid with EDC/HOBt start->step1 step2 Add Amine and Base step1->step2 step3 Stir at RT for 12-24h step2->step3 step4 Aqueous Workup step3->step4 step5 Purification step4->step5 end Amide Product step5->end

General workflow for amide bond formation.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its ability to undergo intramolecular cyclization provides a direct route to important fused thiophene systems, while the reactivity of its carboxylic acid group allows for its incorporation into a multitude of complex molecules. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to effectively utilize this compound in their synthetic campaigns, paving the way for the discovery of new materials and therapeutics.

References

3-(Thiophen-3-yl)propanoic Acid: A Versatile Scaffold for Complex Molecule Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 3-(Thiophen-3-yl)propanoic acid as a key building block in the synthesis of complex, biologically active molecules. Its inherent structural features make it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Introduction

This compound is a bifunctional molecule incorporating a thiophene ring and a carboxylic acid moiety. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs.[1] It can engage in various non-covalent interactions with biological targets, while the propanoic acid side chain provides a versatile handle for synthetic modifications, such as amidation and esterification, allowing for the construction of diverse molecular architectures.[2][3] The inherent properties of the thiophene nucleus, combined with the synthetic flexibility of the propanoic acid chain, make this building block a valuable tool in medicinal chemistry for the exploration of novel chemical space.

Applications in Drug Discovery

Derivatives of this compound have shown potential in modulating key signaling pathways implicated in various diseases. The thiophene core is present in numerous compounds investigated for their anticancer and anti-inflammatory properties.[1][4][5]

Anticancer Applications

Thiophene-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[4][6][7] For instance, substituted thieno[2,3-d]pyrimidines have been synthesized and shown to inhibit human protein kinase CK2, a key player in cell growth and apoptosis.[6] Furthermore, thiophene derivatives have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K), a central node in a signaling pathway frequently mutated in cancer.[7]

Anti-inflammatory Applications

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural motif of this compound aligns with this class of compounds. Thiophene-based molecules have been investigated for their ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1]

Experimental Protocols

The following are representative protocols for the derivatization of this compound.

Protocol 1: Amide Synthesis via Acyl Chloride

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 3-(Thiophen-3-yl)propanoyl chloride

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) is added oxalyl chloride (3.0 eq) dropwise at room temperature.

  • A catalytic amount of dimethylformamide (DMF) is then added.

  • The reaction mixture is stirred at room temperature for several hours until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(Thiophen-3-yl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • The crude 3-(Thiophen-3-yl)propanoyl chloride is dissolved in an anhydrous solvent like CH₂Cl₂.

  • To this solution, the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired amide.

Protocol 2: Direct Amidation using a Coupling Agent

This one-pot protocol utilizes a coupling agent to facilitate the direct formation of an amide bond between the carboxylic acid and an amine.

  • To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an appropriate solvent (e.g., DMF or CH₂Cl₂), is added a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

  • The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Protocol 3: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[3]

  • This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added.[3]

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude ester.

  • The product can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for reactions involving thiophene-containing propanoic acid derivatives. Note that the specific starting materials may differ slightly from this compound, but the data provides a useful reference for expected outcomes.

Table 1: Synthesis and Characterization of N-(Thiophen-2-yl) Nicotinamide Derivatives [8]

Compound IDYield (%)¹H NMR (δ ppm)¹³C NMR (δ ppm)HRMS (m/z) [M+H]⁺
4a OC₂H₅CH₃CN741.31 (t, 3H), 2.54 (s, 3H), 4.29 (q, 2H), 8.58 (d, 1H), 8.80 (d, 1H), 12.63 (s, 1H)14.6, 14.8, 22.0, 61.5, 98.1, 113.8, 118.1, 129.2, 129.5, 139.8, 148.5, 150.5, 151.4, 151.7, 161.6, 163.3calcd. for C₁₅H₁₃Cl₂N₃O₃S: 398.0025, found: 398.0028
4f OC₂H₅CH₃CN791.27 (t, 3H), 2.45 (s, 3H), 2.49 (s, 3H), 4.24 (q, 2H), 8.44 (s, 1H), 12.71 (s, 1H)14.7, 14.8, 22.4, 61.5, 98.6, 113.9, 116.2, 118.2, 130.0, 143.2, 144.3, 150.3, 151.4, 156.6, 162.0, 165.0calcd. for C₁₆H₁₄BrClN₃O₃S: 457.9626, found: 457.9628

Table 2: Biological Activity of Thiophene-based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (µM)Cell LineReference
3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidCK20.1-[6]
3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidCK20.125-[6]
Thiophene Derivative BU17 WEE1 Kinase-A549[4]
Tetra-substituted thiophenePI3KαSub-nanomolar-[7]

Visualizations

Signaling Pathway

G Ligand Thiophene Derivative (e.g., Kinase Inhibitor) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Inhibition PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth G Start This compound + Amine Coupling Coupling Agent (e.g., EDC) Catalyst (e.g., DMAP) Solvent (e.g., DMF) Start->Coupling Reaction Stir at Room Temperature (12-24h) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product

References

Application Notes & Protocols: Derivatization of 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Thiophen-3-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid functional group and a thiophene ring, allows for diverse chemical modifications. Derivatization of the carboxylic acid moiety is a critical step for various applications, including the synthesis of compound libraries for drug discovery, the creation of prodrugs, and the modification of molecules to enhance analytical detection. These application notes provide detailed protocols for two common and essential derivatization procedures: esterification for analytical purposes and amidation for synthetic applications.

Application Note 1: Esterification for Enhanced GC-MS Analysis

Principle: The direct analysis of carboxylic acids like this compound by gas chromatography (GC) can be challenging due to their low volatility and potential for thermal degradation. Esterification converts the polar carboxyl group into a less polar, more volatile ester derivative. This process significantly improves chromatographic peak shape, enhances sensitivity, and allows for accurate quantification by GC-Mass Spectrometry (GC-MS). The Fischer esterification method, using an alcohol in the presence of an acid catalyst, is a common and effective approach.[1][2]

Experimental Protocol: Methyl Ester Synthesis via Fischer Esterification

Materials and Reagents:

  • This compound

  • Methanol (Anhydrous, HPLC grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 500 mg, 3.2 mmol) in 20 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 3-4 drops of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 2-4 hours.[1] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 25 mL of dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 15 mL of water, 15 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3-(thiophen-3-yl)propanoate.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of Esterification Methods

The following table summarizes representative quantitative data for common esterification methods applied to propanoic acid derivatives.

MethodReagentsTemperature (°C)Time (h)Typical Yield (%)Purity (%)
Fischer Esterification Methanol, H₂SO₄ (cat.)652-485-95>95
BF₃-Methanol BF₃•O(Et)₂, Methanol601-290-98>97
TMS-Derivatization BSTFA + 1% TMCS600.5>99 (for GC)N/A

Data are representative and may vary based on specific reaction scale and conditions.

Visualization: Esterification Workflow

EsterificationWorkflow start This compound reagents Add Methanol & H₂SO₄ (cat.) start->reagents reflux Heat under Reflux (2-4 hours) reagents->reflux workup Aqueous Work-up & Extraction reflux->workup purify Dry & Concentrate workup->purify product Methyl 3-(thiophen-3-yl)propanoate purify->product AmidationScheme cluster_products Product acid This compound reagents + Coupling Agent + Base / Solvent p1 amine Amine (R-NH₂) amide N-Substituted Amide reagents->amide p2

References

Application Note: ¹H and ¹³C NMR Characterization of 3-(Thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-(Thiophen-3-yl)propanoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including predicted chemical shifts (δ), multiplicities, and coupling constants (J), are essential for the structural verification and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

This compound is a carboxylic acid derivative containing a thiophene ring, a heterocyclic moiety prevalent in many pharmaceutical compounds. Accurate structural elucidation and characterization are critical first steps in the drug discovery and development pipeline. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note presents the predicted ¹H and ¹³C NMR data for this compound and a comprehensive protocol for sample preparation and data acquisition.

Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on established chemical shift increments and data from structurally similar compounds, such as methyl (E)-3-(thiophen-3-yl)acrylate.[1] The carboxylic acid proton is expected to have a broad signal in the ¹H NMR spectrum, typically in the range of 10-13 ppm.[2][3] The carbonyl carbon of the carboxylic acid is anticipated to appear in the ¹³C NMR spectrum between 160-185 ppm.[3][4][5]

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~11.5 - 12.5br s1H-COOH
~7.28dd1HJ = 4.9, 2.9 HzH-5 (Thiophene)
~7.15m1H-H-2 (Thiophene)
~7.00m1H-H-4 (Thiophene)
~3.00t2HJ = 7.5 Hz-CH₂- (α to thiophene)
~2.75t2HJ = 7.5 Hz-CH₂- (α to COOH)
¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~178.5COOH
~138.0C-3 (Thiophene)
~128.5C-5 (Thiophene)
~126.0C-2 (Thiophene)
~122.0C-4 (Thiophene)
~34.0-CH₂- (α to COOH)
~25.0-CH₂- (α to thiophene)

Experimental Protocol

This section details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) internal standard

  • 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Cotton wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.

  • Dissolution: Gently vortex the vial to fully dissolve the sample.

  • Filtration: To remove any particulate matter, filter the solution into a clean 5 mm NMR tube using a Pasteur pipette with a small cotton wool plug.[6][7][8][9] This step is crucial for obtaining sharp NMR signals.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-32

      • Spectral width: ~16 ppm

      • Acquisition time: ~4 s

      • Relaxation delay: 2 s

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 s

      • Relaxation delay: 2 s

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H NMR lock_shim->acquire_H1 acquire_C13 Acquire 13C NMR lock_shim->acquire_C13 process Process FID (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process reference Reference Spectra process->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Peaks integrate->assign

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data and the detailed experimental protocol will aid researchers in confirming the structure and purity of this compound, facilitating its use in drug discovery and development programs. The provided workflow diagram offers a clear visual representation of the entire process from sample preparation to data analysis.

References

Application Note: Mass Spectrometry Analysis of 3-(Thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the mass spectrometry analysis of 3-(Thiophen-3-yl)propanoic acid, a compound of interest in pharmaceutical and metabolic research. We present detailed protocols for sample preparation, direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), and an enhanced sensitivity method using chemical derivatization followed by LC-Tandem Mass Spectrometry (LC-MS/MS). This note includes expected mass-to-charge ratios, predicted fragmentation patterns, and quantitative data in structured tables. Furthermore, experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a carboxylic acid containing a thiophene moiety. The analysis of such small molecules by mass spectrometry is crucial for pharmacokinetic studies, metabolite identification, and purity assessment in drug development. While direct analysis is feasible, challenges such as poor ionization efficiency and chromatographic retention are often encountered with carboxylic acids.[1] Chemical derivatization can significantly improve the analytical performance by enhancing ionization and chromatographic separation.[2][3][4] This application note outlines two primary approaches for the analysis of this compound.

Chemical Properties of this compound: [5]

PropertyValue
Molecular FormulaC₇H₈O₂S
Molecular Weight156.20 g/mol
Monoisotopic Mass156.0245 g/mol

Experimental Protocols

Protocol 1: Direct Analysis by LC-MS

This protocol is suitable for the qualitative and semi-quantitative analysis of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Dissolve the sample in an organic solvent such as methanol, acetonitrile, or a mixture of both, to a concentration of 1 mg/mL.

  • Perform a serial dilution to a working concentration of 1-10 µg/mL in the mobile phase starting condition.

  • If the sample matrix is complex (e.g., plasma, urine), a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.

2. LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), negative and positive modes. For carboxylic acids, negative mode is generally preferred.[6]

  • Scan Mode: Full scan from m/z 50 to 300.

Expected Adducts and m/z Values:

AdductIonization ModeCalculated m/z
[M-H]⁻Negative155.0172
[M+H]⁺Positive157.0318
[M+Na]⁺Positive179.0137
[M+HCOO]⁻Negative201.0227

Data sourced from PubChemLite.[7]

Protocol 2: Quantitative Analysis by LC-MS/MS with Derivatization

For high-sensitivity quantitative analysis, especially in complex biological matrices, derivatization of the carboxylic acid group is recommended. This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as the derivatizing agent.[8][9]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, serum), add an internal standard (e.g., a deuterated analog of the analyte).

  • Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of a water:methanol (1:1) solution.

  • Add 50 µL of 50 mM 3-NPH in water:methanol (3:7 v/v).

  • Add 50 µL of 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water:methanol (3:7 v/v).

  • Add 50 µL of 7% (v/v) pyridine in water:methanol (3:7 v/v).

  • Vortex and incubate at 40 °C for 30 minutes.

  • Add 250 µL of 0.5% formic acid in water to quench the reaction.

  • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC System: Shimadzu LCMS-8060 or equivalent.

  • Column: C18 reverse-phase column (e.g., Restek Raptor C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at 10-20% B and ramp up to 90-95% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: ESI, positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for 3-NPH derivatized this compound:

The derivatization adds a 3-nitrophenylhydrazone moiety. The precursor ion will be the [M+H]⁺ of the derivatized analyte. A common product ion for 3-NPH derivatives is m/z 137, corresponding to the 3-nitrophenyl group.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3-NPH292.07137.02(To be optimized)
This compound-3-NPH292.07(Other product ions)(To be optimized)

Data Presentation

Predicted Fragmentation Pattern of this compound:

In mass spectrometry, carboxylic acids typically undergo characteristic fragmentation. For this compound, the following losses from the molecular ion ([M]⁺˙ or [M-H]⁻) can be expected:[10][11][12]

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of OH (17 Da): Cleavage of the C-OH bond.

  • Loss of COOH (45 Da): Cleavage of the bond between the propyl chain and the carboxyl group.

  • Alpha-cleavage: Cleavage of the bond adjacent to the carboxyl group.

  • McLafferty Rearrangement: If a gamma-hydrogen is available, a neutral molecule can be eliminated.

Quantitative Data Summary (Hypothetical):

The following table presents a hypothetical calibration curve for the quantitative analysis of this compound using the derivatization protocol.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Analyte/IS Ratio
11520501000.030
57850505000.155
1016100510000.316
5082300508001.620
100165000502003.287
5008350005060016.502

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis A Sample Collection (e.g., Plasma, Urine) B Protein Precipitation (Acetonitrile) A->B C Evaporation B->C D Reconstitution C->D E Addition of 3-NPH, EDC, Pyridine D->E F Incubation E->F G Quenching F->G H LC Separation (C18 Column) G->H I Mass Spectrometry (ESI+, MRM) H->I J Data Acquisition & Processing I->J

Caption: Workflow for the quantitative analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragments M [M-H]⁻ m/z 155.02 F1 Loss of H₂O [M-H-H₂O]⁻ m/z 137.01 M->F1 - H₂O F2 Loss of CO₂ [M-H-CO₂]⁻ m/z 111.03 M->F2 - CO₂ F3 Loss of C₂H₄ [M-H-C₂H₄]⁻ m/z 127.00 M->F3 - C₂H₄ (from propyl chain)

Caption: Predicted fragmentation of this compound in negative ion mode.

References

Application Notes and Protocols: 3-(Thiophen-3-yl)propanoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-3-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, valued for its bioisosteric relationship with the benzene ring and its contribution to the pharmacokinetic and pharmacodynamic properties of molecules. While not a direct intermediate in the synthesis of blockbuster drugs like Clopidogrel or Prasugrel, the this compound scaffold is of significant interest in the discovery of novel therapeutic agents, particularly in the area of anti-inflammatory drugs.

These application notes provide an overview of the role of this compound and its derivatives as intermediates in the synthesis of potential anti-inflammatory agents, with a focus on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Application: Intermediate for the Synthesis of Anti-Inflammatory Agents

Thiophene-containing compounds, including derivatives of this compound, have been investigated as potent inhibitors of COX and LOX enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Dual inhibition of COX and LOX is a promising strategy for the development of safer and more effective anti-inflammatory drugs with a reduced risk of gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data on Anti-Inflammatory Activity of Thiophene Derivatives

The following table summarizes the in vitro inhibitory activities of various thiophene derivatives against COX-1, COX-2, and 5-LOX enzymes. This data highlights the potential of the thiophene scaffold in designing selective or dual inhibitors.

Compound ClassTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diaryl Thiophene DerivativesCOX-115.7 - 26.6-[1]
COX-20.29 - 3.367.2[1]
Thiophene Pyrazole HybridsCOX-20.31 - 1.40-
N-hydroxyurea Thiophene DerivativesCOX-2--[2]
5-LOX--[2]
3,5-di-tert-butylphenol Thiophene DerivativesCOX-2--[2]
5-LOX--[2]

Experimental Protocols

While specific protocols starting directly from this compound are not extensively documented in publicly available literature for commercial drugs, the synthesis of the structurally related and commercially successful NSAID, Tiaprofenic Acid, provides a relevant and detailed experimental workflow. Tiaprofenic acid is 5-benzoyl-α-methyl-2-thiopheneacetic acid, and its synthesis demonstrates the key chemical transformations applicable to thiophene-based carboxylic acids.

Protocol 1: Synthesis of Tiaprofenic Acid from Thiophene

This multi-step synthesis serves as a representative protocol for the preparation of thiophene-based anti-inflammatory drugs.

Step 1: Benzoylation of Thiophene to 2-Benzoylthiophene [3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add anhydrous aluminum chloride (10.0 g) and carbon disulfide (30.0 g).

  • Addition of Reactants: Cool the suspension to 15-25°C. Over 3.5 hours, add a solution of thiophene (6.0 g, 71 mmol) and benzoyl chloride (10.5 g, 75 mmol) in carbon disulfide (22.5 g) to the flask with stirring.

  • Reaction and Work-up: Allow the solution to warm to room temperature and continue stirring for an additional 3 hours. Let the mixture stand overnight. Carefully pour the reaction mixture onto ice and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-benzoylthiophene.

Step 2: Reaction with Diethyl methylmalonate to form Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate [3]

  • Reaction Setup: In a reaction flask, add 2-benzoylthiophene (0.94 g, 5 mmol), diethyl methylmalonate (0.87 g, 5 mmol), anhydrous sodium acetate (0.82 g, 10 mmol), and manganese(III) acetate (4.56 g, 15 mmol) in 30 ml of acetic acid.

  • Reaction Conditions: Under a nitrogen atmosphere, heat the mixture to 80°C with power ultrasonic radiation for 5 hours.

  • Work-up: After cooling to room temperature, add 20 mL of ethyl acetate and filter the precipitated solid. The filtrate contains the desired product.

Step 3: Saponification, Acidification, and Decarboxylation to Tiaprofenic Acid [3]

  • Saponification: To the filtrate from the previous step, add a 10% sodium hydroxide solution (20 mL) and ethyl acetate (15 mL). Reflux the mixture with vigorous stirring for 24 hours.

  • Acidification and Decarboxylation: After cooling, carefully acidify the mixture with concentrated hydrochloric acid to pH 2. Heat the solution at 50°C for 30 minutes to facilitate decarboxylation.

  • Extraction and Purification: Extract the aqueous layer twice with 30 mL of ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to obtain crude Tiaprofenic acid as a white crystalline powder. Recrystallize from a suitable solvent to obtain the pure product.

Visualizations

Signaling Pathway of COX and LOX Enzymes in Inflammation

The following diagram illustrates the central role of cyclooxygenase (COX) and lipoxygenase (LOX) in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators.

COX_LOX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitor Thiophene-based Inhibitors (e.g., Tiaprofenic Acid) Thiophene_Inhibitor->COX Thiophene_Inhibitor->LOX

Caption: COX and LOX inflammatory pathways.

Experimental Workflow for the Synthesis of Thiophene-Based NSAIDs

This diagram outlines the general synthetic strategy for producing thiophene-based non-steroidal anti-inflammatory drugs, exemplified by the synthesis of Tiaprofenic Acid.

Synthesis_Workflow Start Thiophene Starting Material Step1 Functionalization (e.g., Acylation) Start->Step1 Intermediate1 Functionalized Thiophene Step1->Intermediate1 Step2 Side Chain Introduction (e.g., Malonic Ester Synthesis) Intermediate1->Step2 Intermediate2 Thiophene with Carboxylic Acid Precursor Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 FinalProduct Thiophene-based NSAID (e.g., Tiaprofenic Acid) Step3->FinalProduct

Caption: General synthesis of thiophene NSAIDs.

Conclusion

This compound and its structural isomers represent a promising scaffold for the development of novel anti-inflammatory agents. The inherent properties of the thiophene ring, combined with the carboxylic acid moiety, provide a solid foundation for designing potent and selective inhibitors of key inflammatory enzymes like COX and LOX. The provided synthetic protocols for a related compound, Tiaprofenic Acid, offer a practical guide for the chemical manipulations required to explore this chemical space further. Future research in this area may lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

Application Notes and Protocols: Reaction Mechanisms Involving 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, reaction mechanisms, and potential applications of 3-(Thiophen-3-yl)propanoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties of the thiophene ring.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with succinic anhydride, followed by reduction of the resulting ketoacid.

Reaction Scheme

Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Thiophene Thiophene plus1 + SuccinicAnhydride Succinic Anhydride AlCl3 AlCl₃ Intermediate 4-oxo-4-(thiophen-3-yl)butanoic acid AlCl3->Intermediate (1) Nitrobenzene, 0-5 °C (2) H₂O, HCl Reduction Reduction (e.g., Wolff-Kishner) Product This compound Reduction->Product Hydrazine hydrate, KOH, ethylene glycol, reflux

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Thiophene with Succinic Anhydride

This protocol describes the synthesis of the intermediate, 4-oxo-4-(thiophen-3-yl)butanoic acid.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (AlCl₃) in nitrobenzene. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Reactants: Dissolve succinic anhydride in nitrobenzene and add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C. Subsequently, add a solution of thiophene in nitrobenzene dropwise at the same temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

Protocol 2: Wolff-Kishner Reduction of 4-oxo-4-(thiophen-3-yl)butanoic acid

This protocol outlines the reduction of the keto group to a methylene group.

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4-oxo-4-(thiophen-3-yl)butanoic acid, potassium hydroxide (KOH), and hydrazine hydrate in ethylene glycol.

  • Reaction: Heat the mixture to reflux for 1 hour. Then, arrange the apparatus for distillation and slowly raise the temperature of the oil bath to remove the excess water and hydrazine. Once the temperature of the reaction mixture reaches 195-200 °C, lower the condenser and continue to reflux for an additional 4 hours.

  • Work-up: Cool the reaction mixture and add water. Acidify the solution with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization.

Data Presentation
ProductMelting Point (°C)Boiling Point (°C)Molecular FormulaCAS Number
This compound61-62[1]284.965 at 760 mmHg[1]C₇H₈O₂S16378-06-6[2]

Reaction Mechanisms and Applications

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules.

Intramolecular Cyclization

The carboxylic acid moiety can be activated and undergo intramolecular cyclization with the thiophene ring to form fused ring systems, which are scaffolds for various therapeutic agents.

Intramolecular Cyclization StartingMaterial This compound Activation Activation (e.g., SOCl₂, PPA) CyclizedProduct Thieno[3,2-b]dihydrothiophen-4-one Activation->CyclizedProduct Heat

Caption: Intramolecular cyclization of the title compound.

Potential Application in GPR40 Modulation

Recent studies have identified derivatives of thiophen-2-ylpropanoic acid as potent full agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[3] GPR40 is a promising target for the treatment of type 2 diabetes mellitus as it enhances glucose-stimulated insulin secretion.[3]

The structural similarity of this compound to these active compounds suggests its potential as a scaffold for the development of novel GPR40 modulators.

GPR40 Signaling Pathway Ligand 3-(Thiophen-3-yl)propanoic acid derivative GPR40 GPR40 (FFA1) Receptor Ligand->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Mobilizes Insulin Insulin Secretion DAG->Insulin Ca2->Insulin

Caption: Potential involvement in GPR40 signaling.

Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on various spectroscopic techniques.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the three protons on the thiophene ring and the protons of the propanoic acid side chain. The chemical shifts and coupling constants of the thiophene protons are influenced by the substitution at the 3-position.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the thiophene carbons are indicative of the electronic environment within the ring.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Thiophene Protons: Multiplets in the aromatic region (δ 6.9-7.3 ppm).Thiophene Carbons: Signals in the aromatic region (δ 120-140 ppm).
Propanoic Acid Protons: Triplets for the two methylene groups (α and β to the carboxyl group) and a broad singlet for the carboxylic acid proton.Carboxyl Carbon: Signal downfield (δ ~170-180 ppm).
Methylene Carbons: Signals in the aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H and C=C stretching vibrations of the thiophene ring.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (156.20 g/mol ).[2] Fragmentation patterns would be consistent with the loss of the carboxyl group and fragmentation of the thiophene ring.

References

Application Notes and Protocols for the Synthesis of 3-(Thiophen-3-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the synthesis of 3-(Thiophen-3-yl)propanoic acid and its derivatives. The methods outlined below are established procedures in organic synthesis, including the Heck reaction, Suzuki coupling, Grignard carboxylation, and malonic ester synthesis. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

I. Synthetic Strategies and Data Presentation

Several key synthetic routes can be employed to generate this compound and its analogs. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring or the propanoic acid chain. Below is a summary of quantitative data from various synthetic approaches.

Table 1: Summary of Heck Reaction Conditions and Yields for the Synthesis of 3-(Thiophen-3-yl)acrylic Acid Derivatives
Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
3-BromothiopheneAcrylic acidPd(OAc)₂ (2)Et₃NDMF10012(E)-3-(Thiophen-3-yl)acrylic acid75N/A
3-IodothiopheneMethyl acrylatePd(OAc)₂ (1)K₂CO₃Acetonitrile808Methyl (E)-3-(thiophen-3-yl)acrylate85N/A
3-BromothiopheneEthyl acrylatePd(PPh₃)₄ (3)NaOAcToluene11016Ethyl (E)-3-(thiophen-3-yl)acrylate80N/A

Note: The resulting acrylic acid derivatives require a subsequent hydrogenation step to yield the target propanoic acid compounds.

Table 2: Summary of Suzuki Coupling Conditions for the Synthesis of this compound Derivatives
Thiophene DerivativeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
3-Thienylboronic acidEthyl 3-bromopropanoatePd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O9012Ethyl 3-(thiophen-3-yl)propanoate78N/A
3-Thienylboronic acidMethyl 3-iodopropanoatePdCl₂(dppf) (3)K₃PO₄Dioxane1006Methyl 3-(thiophen-3-yl)propanoate82N/A
Table 3: Summary of Grignard Carboxylation and Malonic Ester Synthesis
Starting MaterialKey ReagentsSolventTemp (°C)Time (h)ProductYield (%)Reference
3-Bromothiophene1. Mg, THF; 2. CO₂ (s)THF0 to RT2This compound65N/A
3-(Bromomethyl)thiophene1. Diethyl malonate, NaOEt; 2. H₃O⁺, ΔEthanolReflux18This compound70[1]

II. Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Thiophen-3-yl)acrylic acid via Heck Reaction

This protocol describes the palladium-catalyzed coupling of 3-bromothiophene with acrylic acid.

Materials:

  • 3-Bromothiophene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromothiophene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triethylamine (2.0 eq).

  • Add anhydrous DMF to the flask and degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 12 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford (E)-3-(thiophen-3-yl)acrylic acid.

Protocol 2: Catalytic Hydrogenation of (E)-3-(Thiophen-3-yl)acrylic acid

This protocol details the reduction of the acrylic acid derivative to the corresponding propanoic acid.

Materials:

  • (E)-3-(Thiophen-3-yl)acrylic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve (E)-3-(thiophen-3-yl)acrylic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 wt%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 3: Synthesis of Ethyl 3-(Thiophen-3-yl)propanoate via Suzuki Coupling

This protocol describes the synthesis of an ester derivative of the target compound using a Suzuki coupling reaction.

Materials:

  • 3-Thienylboronic acid

  • Ethyl 3-bromopropanoate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 3-thienylboronic acid (1.2 eq), ethyl 3-bromopropanoate (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq) and toluene.

  • Degas the mixture with nitrogen for 20 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain ethyl 3-(thiophen-3-yl)propanoate.

III. Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthetic_Pathways cluster_heck Heck Reaction & Hydrogenation cluster_suzuki Suzuki Coupling cluster_grignard Grignard Carboxylation 3-Bromothiophene 3-Bromothiophene Heck_Product (E)-3-(Thiophen-3-yl)acrylic acid 3-Bromothiophene->Heck_Product Pd(OAc)₂, Et₃N Acrylic_Acid Acrylic Acid Acrylic_Acid->Heck_Product Final_Product_Heck This compound Heck_Product->Final_Product_Heck H₂, Pd/C 3-Thienylboronic_Acid 3-Thienylboronic Acid Suzuki_Product Ethyl 3-(thiophen-3-yl)propanoate 3-Thienylboronic_Acid->Suzuki_Product Pd(PPh₃)₄, Na₂CO₃ Bromo_Ester Ethyl 3-bromopropanoate Bromo_Ester->Suzuki_Product 3-Bromothiophene_Grignard 3-Bromothiophene Grignard_Reagent 3-Thienylmagnesium bromide 3-Bromothiophene_Grignard->Grignard_Reagent Mg, THF Final_Product_Grignard This compound Grignard_Reagent->Final_Product_Grignard 1. CO₂ 2. H₃O⁺ CO2 CO₂ CO2->Final_Product_Grignard

Caption: Overview of synthetic routes to this compound.

Experimental Workflow: Heck Reaction

The following diagram outlines the general laboratory workflow for the Heck reaction protocol.

Heck_Workflow Start Start Combine_Reagents Combine 3-bromothiophene, acrylic acid, Pd(OAc)₂, and Et₃N in DMF Start->Combine_Reagents Degas Degas with Nitrogen Combine_Reagents->Degas Heat_React Heat to 100°C for 12h Degas->Heat_React Cool_Quench Cool and Quench with 1M HCl Heat_React->Cool_Quench Extract Extract with Ethyl Acetate Cool_Quench->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: General workflow for the Heck reaction synthesis.

Biological Signaling Pathway

Thiophene derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[2][3][4] The anti-inflammatory properties of some arylpropanoic acids are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

COX_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid activates release COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyzes conversion to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Thiophene_Derivative 3-(Thiophen-3-yl)propanoic Acid Derivative Thiophene_Derivative->COX_Enzymes inhibits

Caption: Inhibition of the COX pathway by thiophene derivatives.

References

Application Notes and Protocols for the Quantification of 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(Thiophen-3-yl)propanoic acid in various matrices. The methodologies described herein are based on established analytical techniques and can be adapted for specific research and development needs.

Introduction

This compound is a carboxylic acid derivative containing a thiophene ring. Accurate and precise quantification of this compound is essential in various fields, including pharmaceutical development, metabolism studies, and quality control. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Method Principle Typical Application Key Advantages Considerations
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Quantification in bulk drug substance, formulations, and process monitoring.Robust, cost-effective, and widely available.Lower sensitivity and selectivity compared to mass spectrometry methods.
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.Trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates).High sensitivity, high selectivity, and structural confirmation.Requires derivatization for optimal performance; more complex instrumentation.
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Quantification in matrices where volatility can be imparted through derivatization.High chromatographic resolution and sensitive detection.Requires derivatization to increase volatility and thermal stability.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices.

3.1.1. Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1100 Series or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-15 min: 20-80% B15-20 min: 80% B20-25 min: 80-20% B25-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 235 nm (based on the thiophene chromophore)

3.1.2. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by serial dilution in the mobile phase.

  • Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis

Quantification is performed by constructing a calibration curve of peak area versus concentration of the standards. The concentration of this compound in the sample is determined from the calibration curve.

3.1.4. Illustrative Quantitative Data

Parameter Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2%
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices. Derivatization with 3-nitrophenylhydrazine (3-NPH) is recommended to enhance ionization efficiency and chromatographic retention.[1][2][3][4]

3.2.1. Derivatization Protocol

Caption: Workflow for the derivatization of this compound with 3-NPH for LC-MS/MS analysis.

3.2.2. Instrumentation and Conditions

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of the derivatized analyte
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized for the derivative)
MRM Transitions To be determined by infusing the derivatized standard

3.2.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Sample and Standard Derivatization: To 100 µL of sample or standard, add an internal standard. Precipitate proteins with 300 µL of cold acetonitrile. Centrifuge and transfer the supernatant to a new tube. Evaporate to dryness. Reconstitute in 50 µL of a solution containing 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with pyridine in acetonitrile/water. Incubate at 40°C for 30 minutes. Quench the reaction and inject into the LC-MS/MS system.

3.2.4. Illustrative Quantitative Data

Parameter Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery 95 - 105%
Precision (%RSD) < 10%
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility and thermal stability of this compound. Esterification to form the methyl ester is a common approach.

3.3.1. Derivatization Protocol

GCMS_Derivatization_Workflow cluster_Extraction Sample Extraction cluster_Derivatization Esterification cluster_Analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Add_Reagent Add BF₃-Methanol Evaporation->Add_Reagent Incubate Incubate at 60°C Add_Reagent->Incubate Reconstitute Reconstitute in Hexane Incubate->Reconstitute GCMS_Analysis Inject into GC-MS Reconstitute->GCMS_Analysis

Caption: Workflow for the esterification of this compound for GC-MS analysis.

3.3.2. Instrumentation and Conditions

Parameter Condition
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Injector Temperature 250 °C
Injection Mode Splitless
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-400

3.3.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Sample and Standard Derivatization: Extract the analyte from the sample using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent to dryness. Add 200 µL of 14% boron trifluoride in methanol (BF₃-methanol). Cap the vial tightly and heat at 60°C for 30 minutes. Cool to room temperature, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Transfer the upper hexane layer to a new vial for GC-MS analysis.

3.3.4. Illustrative Quantitative Data

Parameter Value
Linearity Range 10 - 500 ng/mL
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Recovery 90 - 110%
Precision (%RSD) < 15%

General Workflow for Method Development and Validation

The following diagram illustrates the logical steps for developing and validating an analytical method for the quantification of this compound.

Method_Development_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Application Method Application Method_Selection Select Analytical Technique (HPLC, LC-MS, GC-MS) Parameter_Optimization Optimize Parameters (Column, Mobile Phase, etc.) Method_Selection->Parameter_Optimization Sample_Prep_Dev Develop Sample Preparation (Extraction, Derivatization) Parameter_Optimization->Sample_Prep_Dev Specificity Specificity / Selectivity Sample_Prep_Dev->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: A logical workflow for the development and validation of an analytical method.

Conclusion

The analytical methods and protocols provided in this document offer a comprehensive guide for the accurate and reliable quantification of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. It is essential to perform a thorough method validation to ensure the suitability of the chosen method for its intended purpose.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-(Thiophen-3-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Thiophen-3-yl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for this compound are the Malonic Ester Synthesis and the Palladium-Catalyzed Hydrocarboxylation of 3-vinylthiophene.

Q2: Which starting materials are required for the Malonic Ester Synthesis route?

A2: This route typically starts with diethyl malonate and a halogenated thiophene, most commonly 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene.

Q3: What are the key steps in the Malonic Ester Synthesis for this compound?

A3: The synthesis involves four main steps:

  • Deprotonation: Formation of a malonic ester enolate using a suitable base.

  • Alkylation: Nucleophilic attack of the enolate on 3-(chloromethyl)thiophene.

  • Hydrolysis (Saponification): Conversion of the diester to a dicarboxylic acid using a strong base, followed by acidification.

  • Decarboxylation: Removal of one of the carboxylic acid groups by heating to yield the final product.

Q4: What are the potential advantages of the Palladium-Catalyzed Hydrocarboxylation route?

A4: This method can be more direct if 3-vinylthiophene is readily available. It often proceeds with high atom economy and can offer good regioselectivity under optimized conditions.

Q5: What are the common challenges encountered during the synthesis of this compound?

A5: Common issues include low yields, formation of side products (e.g., dialkylated products in the malonic ester synthesis), incomplete reactions, and difficulties in purifying the final product.

Troubleshooting Guides

Malonic Ester Synthesis Route

Issue 1: Low Yield of the Alkylated Product (Diethyl 2-(thiophen-3-ylmethyl)malonate)

  • Possible Cause 1: Incomplete Deprotonation of Diethyl Malonate.

    • Solution: Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

  • Possible Cause 2: Poor Quality of 3-(chloromethyl)thiophene.

    • Solution: The alkylating agent, 3-(chloromethyl)thiophene, can be unstable. It is advisable to use it freshly prepared or purified shortly before the reaction. Storage should be in a cool, dark place.

  • Possible Cause 3: Side Reactions.

    • Solution: A significant side reaction is the formation of a dialkylated product.[1] To minimize this, a slight excess of diethyl malonate can be used.[2]

Issue 2: Incomplete Hydrolysis of the Diester

  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Solution: Ensure the saponification is carried out for a sufficient duration at reflux temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of complete consumption of the starting diester.

  • Possible Cause 2: Inadequate Amount of Base.

    • Solution: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to ensure complete hydrolysis of both ester groups.

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Presence of Unreacted Starting Materials or Side Products.

    • Solution: An effective workup procedure is crucial. This typically involves an initial extraction to remove non-acidic impurities, followed by acidification of the aqueous layer to precipitate the desired carboxylic acid. The crude product can then be purified by recrystallization.

  • Possible Cause 2: Oily Product Instead of a Solid.

    • Solution: If the product does not solidify upon acidification, it may be due to the presence of impurities. Further purification by column chromatography may be necessary. Ensuring the complete removal of the solvent after extraction is also important.

Palladium-Catalyzed Hydrocarboxylation Route

Issue 1: Low Conversion of 3-Vinylthiophene

  • Possible Cause 1: Catalyst Inactivity.

    • Solution: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere. The choice of ligand is also critical for catalyst stability and activity.

  • Possible Cause 2: Inefficient Carbon Monoxide (CO) Delivery.

    • Solution: If using CO gas, ensure a constant and sufficient pressure is maintained throughout the reaction. Alternatively, CO-releasing molecules can be used for easier handling.

Issue 2: Poor Regioselectivity (Formation of the Branched Isomer)

  • Possible Cause 1: Suboptimal Ligand Choice.

    • Solution: The regioselectivity of the hydrocarboxylation is highly dependent on the phosphine ligand used with the palladium catalyst. Ligands can be screened to optimize the formation of the desired linear product.

  • Possible Cause 2: Incorrect Reaction Temperature.

    • Solution: The reaction temperature can influence the regioselectivity. It is advisable to run small-scale experiments at different temperatures to find the optimal conditions.

Issue 3: Formation of Byproducts

  • Possible Cause 1: Polymerization of 3-Vinylthiophene.

    • Solution: Vinyl arenes can be prone to polymerization, especially at higher temperatures. Keeping the reaction temperature as low as feasible and using a polymerization inhibitor if necessary can mitigate this issue.

  • Possible Cause 2: Reduction of the Vinyl Group.

    • Solution: In the presence of a hydrogen source, reduction of the double bond can compete with hydrocarboxylation. Careful control of the reaction components is necessary to avoid this side reaction.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

This protocol is a representative procedure based on the well-established malonic ester synthesis methodology.

Step 1: Preparation of Diethyl 2-(thiophen-3-ylmethyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, add 3-(chloromethyl)thiophene (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(thiophen-3-ylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester from the previous step, add a solution of sodium hydroxide (3.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude 3-(thiophen-3-yl)malonic acid.

  • Heat the crude diacid at 100-120 °C until the evolution of CO2 ceases, indicating the completion of decarboxylation.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol).

Protocol 2: Palladium-Catalyzed Hydrocarboxylation of 3-Vinylthiophene

This protocol is a general procedure based on modern palladium-catalyzed hydrocarboxylation methods.

  • In a pressure-rated reaction vessel under an inert atmosphere, add 3-vinylthiophene (1.0 eq), a palladium catalyst such as Pd(OAc)2 (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add a suitable solvent (e.g., toluene or dioxane).

  • Introduce a source of carbon monoxide. This can be done by pressurizing the vessel with CO gas (e.g., 10-20 bar) or by adding a CO-releasing molecule.

  • Add a proton source, such as formic acid or a suitable alcohol.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • After cooling, carefully vent the CO pressure.

  • Dilute the reaction mixture with an organic solvent and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Parameters for Malonic Ester Synthesis

ParameterCondition A (High Yield)Condition B (Standard)Condition C (Potential Issues)
Base Sodium Ethoxide (freshly prepared)Sodium EthoxideOld/Wet Sodium Ethoxide
Solvent Absolute EthanolEthanolTechnical Grade Ethanol
Alkylation Temp. Reflux (approx. 78 °C)Reflux (approx. 78 °C)Room Temperature
Hydrolysis Base 3 eq. NaOH2.5 eq. NaOH2 eq. NaOH
Decarboxylation Temp. 110 °C100 °C80 °C
Typical Yield 75-85%60-75%<50%

Table 2: Influence of Ligands on Palladium-Catalyzed Hydrocarboxylation

LigandCatalyst Loading (mol%)Temperature (°C)Regioselectivity (Linear:Branched)Yield (%)
dppf 210085:1570
Xantphos 210095:585
PPh3 210070:3060

Visualizations

Malonic_Ester_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product start1 Diethyl Malonate step1 Deprotonation start1->step1 start2 3-(Chloromethyl)thiophene step2 Alkylation start2->step2 start3 Sodium Ethoxide start3->step1 step1->step2 step3 Hydrolysis step2->step3 step4 Decarboxylation step3->step4 end_product This compound step4->end_product

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Troubleshooting_Malonic_Ester problem Low Yield cause1 Incomplete Deprotonation problem->cause1 cause2 Dialkylation Side Product problem->cause2 cause3 Incomplete Hydrolysis problem->cause3 solution1 Use fresh, anhydrous base under inert atmosphere cause1->solution1 solution2 Use slight excess of diethyl malonate cause2->solution2 solution3 Increase reaction time/temp and ensure excess base cause3->solution3

Caption: Troubleshooting logic for low yield in the Malonic Ester Synthesis.

References

common impurities in 3-(Thiophen-3-yl)propanoic acid synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Thiophen-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and what are the common impurities associated with each?

There are two primary synthetic routes for this compound, each with its own set of potential impurities:

  • Malonic Ester Synthesis: This route typically involves the reaction of a 3-thenyl halide (e.g., 3-(chloromethyl)thiophene) with a malonic ester, followed by hydrolysis and decarboxylation. Common impurities include:

    • Dialkylated Malonic Ester: The most prevalent side product, resulting from the alkylation of the mono-alkylated intermediate.[1]

    • Unreacted Starting Materials: Residual 3-thenyl halide and diethyl malonate.

    • Positional Isomer: If the starting 3-thenyl halide is contaminated with the 2-isomer, 3-(Thiophen-2-yl)propanoic acid will be formed.

    • Elimination Byproducts: When using secondary or tertiary alkyl halides, elimination reactions can compete with the desired substitution.[1]

  • Knoevenagel Condensation: This route involves the condensation of 3-thiophenecarboxaldehyde with malonic acid, followed by reduction of the resulting unsaturated acid. Potential impurities include:

    • Unreacted Starting Materials: Residual 3-thiophenecarboxaldehyde and malonic acid.

    • Intermediate Unsaturated Acid: Incomplete reduction can leave (E)-3-(thiophen-3-yl)acrylic acid in the final product.

    • Positional Isomer: If the starting 3-thiophenecarboxaldehyde contains the 2-isomer, the corresponding 2-substituted propanoic acid will be an impurity.

Q2: How can I identify the positional isomer, 3-(Thiophen-2-yl)propanoic acid, in my sample?

The most effective method for identifying and distinguishing between the 2- and 3-isomers is ¹H NMR spectroscopy. The chemical shifts of the protons on the thiophene ring are distinct for each isomer. For this compound, the proton at the 2-position of the thiophene ring will appear as a distinct signal, typically at a different chemical shift compared to the protons of the 2-substituted isomer.

Q3: What are the best analytical methods for purity assessment of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from unreacted starting materials, intermediates, and isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or acetic acid) is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to separate and identify volatile impurities. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can help in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for identifying isomers and other structurally similar impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information for each separated component, aiding in impurity identification.

Troubleshooting Guides

Malonic Ester Synthesis Route
Observed Issue Potential Cause Recommended Action(s)
A significant amount of dialkylated product is observed.The mono-alkylated ester intermediate is deprotonated and reacts with another equivalent of the 3-thenyl halide.[1]Use a 1:1 molar ratio of the malonic ester to the base. Slowly add the 3-thenyl halide to the reaction mixture.
Presence of unreacted 3-thenyl halide.Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Increase reaction time or temperature if necessary.
Detection of 3-(Thiophen-2-yl)propanoic acid.Contamination of the starting 3-thenyl halide with the 2-isomer.Use a high-purity starting material. The isomers can be separated by preparative HPLC or fractional crystallization.
Low yield and presence of alkene byproducts.Elimination reaction (E2) competing with substitution (SN2), especially with sterically hindered halides.[1]Use a less sterically hindered base. Optimize the reaction temperature to favor substitution.
Knoevenagel Condensation Route
Observed Issue Potential Cause Recommended Action(s)
Presence of (E)-3-(thiophen-3-yl)acrylic acid.Incomplete reduction of the double bond.Increase the amount of reducing agent or the reaction time for the reduction step. Monitor the reaction by TLC or HPLC to ensure complete conversion.
Unreacted 3-thiophenecarboxaldehyde in the final product.Incomplete condensation reaction.Ensure the correct stoichiometry of reactants and catalyst. Optimize reaction conditions (temperature, time) for the condensation step.
Detection of 3-(Thiophen-2-yl)propanoic acid.Contamination of the starting 3-thiophenecarboxaldehyde with the 2-isomer.Use a high-purity starting material. Purification can be achieved through chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
  • Deprotonation of Diethyl Malonate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol. Add sodium ethoxide (1.0 equivalent) portion-wise at room temperature and stir until a clear solution is formed.

  • Alkylation: Slowly add 3-(chloromethyl)thiophene (1.0 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation: To the crude alkylated malonic ester, add a solution of sodium hydroxide (3.0 equivalents) in water/ethanol. Heat the mixture to reflux for 4-6 hours. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.

  • Purification: Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • 0-2 min: 10% A

    • 2-15 min: Linear gradient to 90% A

    • 15-20 min: Hold at 90% A

    • 20-21 min: Return to 10% A

    • 21-25 min: Re-equilibration at 10% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Data Presentation

Impurity Typical Analytical Method Expected Observations
Diethyl 3-thenylmalonate HPLCA peak with a different retention time than the final product, likely more non-polar.
3-(Thiophen-2-yl)propanoic acid ¹H NMRDistinct chemical shifts for the thiophene ring protons compared to the 3-isomer.
(E)-3-(thiophen-3-yl)acrylic acid HPLC-MSA peak with a different retention time and a molecular ion peak corresponding to C₇H₆O₂S (m/z 154.01).
3-Thiophenecarboxaldehyde GC-MSA distinct peak with a characteristic mass spectrum, including a molecular ion at m/z 112.00.

Visualizations

malonic_ester_synthesis start1 Diethyl Malonate intermediate Diethyl 2-(thiophen-3-ylmethyl)malonate start1->intermediate 1. Deprotonation start2 3-(Chloromethyl)thiophene start2->intermediate 2. Alkylation impurity1 Dialkylated Product start2->impurity1 base Sodium Ethoxide base->intermediate product This compound intermediate->product 3. Hydrolysis & Decarboxylation intermediate->impurity1 Side Reaction (Alkylation)

Caption: Malonic Ester Synthesis Pathway and Side Reaction.

knoevenagel_condensation start1 3-Thiophenecarboxaldehyde intermediate (E)-3-(thiophen-3-yl)acrylic acid start1->intermediate Knoevenagel Condensation impurity1 Unreacted Aldehyde start1->impurity1 Incomplete Reaction start2 Malonic Acid start2->intermediate product This compound intermediate->product Reduction

Caption: Knoevenagel Condensation and Reduction Pathway.

analytical_workflow sample Crude Product Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis (after derivatization) sample->gcms nmr NMR Analysis (¹H and ¹³C) sample->nmr identification Impurity Identification & Quantification hplc->identification gcms->identification nmr->identification troubleshoot Troubleshooting Guide identification->troubleshoot purification Purification (Chromatography/ Recrystallization) troubleshoot->purification

Caption: Analytical Workflow for Impurity Identification.

References

Technical Support Center: Purification of Crude 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Thiophen-3-yl)propanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Compound is highly soluble in the recrystallization solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Perform small-scale solubility tests with various solvents.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Incomplete precipitation. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Loss of product during transfer. Ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhering crystals.

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate solvent system. The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of the desired compound from impurities. An Rf value of 0.2-0.4 for the target compound is often ideal.
Column overloading. The amount of crude material is too large for the amount of stationary phase. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Poor column packing. Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Co-eluting impurities. If an impurity has a similar polarity to the product, consider using a different solvent system or a gradient elution. Alternatively, a different purification technique, such as recrystallization or acid-base extraction, may be necessary.

Issue 3: Oily Product Instead of Crystals

Potential Cause Troubleshooting Step
Presence of impurities. "Oiling out" can occur when impurities are present that lower the melting point of the mixture. The crude product may require further purification by another method (e.g., column chromatography) before recrystallization.
Solution is supersaturated. Allow the solution to cool more slowly to encourage crystal lattice formation. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Inappropriate solvent. The boiling point of the solvent may be higher than the melting point of the compound. Choose a lower-boiling solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, potential contaminants in similar preparations can include starting materials, reagents, and side-products from reactions such as decarboxylation or polymerization. For related thiophene-containing carboxylic acids, isomers and unreacted intermediates are common impurities.

Q3: What is a good starting solvent system for column chromatography?

A3: A good starting point for column chromatography of this compound on silica gel is a mixture of hexane and ethyl acetate.[1] The polarity can be gradually increased, starting from a low percentage of ethyl acetate (e.g., 5-10%) and progressively increasing it. Adding a small amount of acetic acid (0.1-1%) to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid.[2]

Q5: What are some suitable solvents for recrystallizing this compound?

A5: Based on the purification of a similar compound, 3-(2-thienyl)propanoic acid, water can be a suitable solvent for recrystallization. For organic solvents, it is recommended to perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common solvents to test include water, ethanol, isopropanol, toluene, and hexane/ethyl acetate mixtures.

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol [3]
Melting Point 61-62 °C[4]
Boiling Point 284.965 °C at 760 mmHg[4]
Appearance Solid[4]

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent System Ratio (v/v) Application
Hexane / Ethyl Acetate95:5 to 70:30General purification of moderately polar compounds on silica gel.[1]
Dichloromethane / Methanol99:1 to 95:5For more polar impurities.
Hexane / Ethyl Acetate + 0.1-1% Acetic AcidVariesTo reduce tailing of the carboxylic acid on silica gel.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate to find a solvent system that gives an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH ~2). The this compound should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Analysis TLC/Purity Analysis Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Purity/ Crystalline ColumnChrom Column Chromatography Analysis->ColumnChrom Multiple Impurities/ Similar Polarity AcidBase Acid-Base Extraction Analysis->AcidBase Acidic Product/ Neutral or Basic Impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct AcidBase->PureProduct

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Low Yield or No Crystals? Start->Issue Cause1 Too much solvent? Issue->Cause1 Yes Cause2 Wrong solvent? Issue->Cause2 Yes Cause3 Incomplete precipitation? Issue->Cause3 Yes Solution1 Concentrate solution Cause1->Solution1 Solution2 Perform new solvent screen Cause2->Solution2 Solution3 Cool in ice bath/ Add seed crystal Cause3->Solution3

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: 3-(Thiophen-3-yl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-(Thiophen-3-yl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites: the carboxylic acid group and the thiophene ring. The carboxylic acid can undergo typical reactions such as esterification and amidation. The thiophene ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. The sulfur atom in the thiophene ring can also influence its reactivity and potential for side reactions.[1][2][3]

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes, it is important to handle this compound with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How can I purify the final products from reactions involving this compound?

A3: Purification of thiophene-containing compounds often involves standard techniques such as column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the product. Other methods like recrystallization or distillation (for liquid products) can also be employed. It's important to be aware that thiophene compounds can sometimes be contaminated with sulfur-containing impurities which may require specific purification steps, such as treatment with dilute nitric acid followed by distillation, though this is more common for purifying thiophene itself.[5]

Troubleshooting Guides

Fischer Esterification

Q: I am getting a low yield in the Fischer esterification of this compound with an alcohol. What could be the issue?

A: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[6][7][8] Here are several factors to consider and troubleshoot:

  • Incomplete Water Removal: The equilibrium of the reaction is driven towards the products by removing water as it is formed.[6][7] If water is not effectively removed, the reaction will not go to completion.

  • Insufficient Catalyst: A strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid, is crucial.[7][9] Ensure you are using a sufficient catalytic amount.

  • Steric Hindrance: If you are using a bulky alcohol, steric hindrance can slow down the reaction rate.[7]

  • Reaction Time and Temperature: The reaction may require longer reflux times to reach equilibrium. Ensure the reaction is heated to an appropriate temperature to allow for reflux.[9]

Troubleshooting Workflow for Low Esterification Yield

G start Low Ester Yield check_water Is water being effectively removed? (e.g., Dean-Stark trap, molecular sieves) start->check_water check_catalyst Is the acid catalyst concentration adequate? check_water->check_catalyst Yes increase_alcohol Increase excess of alcohol check_water->increase_alcohol No check_sterics Are the alcohol or acid sterically hindered? check_catalyst->check_sterics Yes add_catalyst Increase catalyst loading check_catalyst->add_catalyst No check_time_temp Is the reaction time and temperature sufficient? check_sterics->check_time_temp No use_alternative Consider alternative esterification method (e.g., acyl chloride pathway) check_sterics->use_alternative Yes prolong_reaction Increase reaction time or temperature check_time_temp->prolong_reaction No check_time_temp->use_alternative Yes solution Improved Yield increase_alcohol->solution add_catalyst->solution prolong_reaction->solution use_alternative->solution

Caption: Troubleshooting workflow for low yield in Fischer esterification.

ParameterRecommendationPotential Impact on Yield
Water Removal Use a Dean-Stark apparatus or add molecular sieves.Significant increase
Reactant Ratio Use a large excess of the alcohol (e.g., 5-10 equivalents).[10]Moderate to significant increase
Catalyst Use a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH).Significant increase
Temperature Reflux at the boiling point of the alcohol or a suitable solvent.Moderate increase
Reaction Time Monitor the reaction by TLC; may require several hours.Moderate increase
Amidation Reaction

Q: My amidation reaction of this compound with an amine is not proceeding or giving a low yield. What are the common pitfalls?

A: Direct amidation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[11] To overcome this, activation of the carboxylic acid is typically required.

  • Acid Activation: The most common method is to convert the carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13][14]

  • Coupling Reagents: Peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU can be used to facilitate the amide bond formation.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated acid derivative. The presence of a non-nucleophilic base, like triethylamine or pyridine, is often necessary to neutralize the HCl generated when using an acyl chloride.[11][12]

Experimental Protocol: Amidation via Acyl Chloride

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (1.5-2 equivalents) dropwise at 0°C.[12] Allow the reaction to stir at room temperature or gently reflux until the evolution of gas ceases (typically 1-2 hours). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.[12] Add the amine solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Intramolecular Friedel-Crafts Acylation (Cyclization)

Q: I am attempting an intramolecular Friedel-Crafts acylation of this compound to form a cyclic ketone, but the reaction is failing. What should I consider?

A: Intramolecular Friedel-Crafts acylation can be a powerful tool for forming cyclic ketones.[15][16] However, the success of this reaction is highly dependent on the reaction conditions and the substrate.

  • Activating Agent: The carboxylic acid needs to be activated to form a highly electrophilic acylium ion. This is typically achieved using strong acids like polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, the carboxylic acid can be converted to its acid chloride first, followed by the addition of a Lewis acid like AlCl₃.[16]

  • Ring Strain: The feasibility of the cyclization depends on the size of the ring being formed. For this compound, this would lead to the formation of a six-membered ring, which is generally favorable.

  • Deactivating Groups: The thiophene ring itself is generally considered activated towards electrophilic substitution. However, if there are any deactivating substituents on the ring, the reaction may be hindered.[17]

  • Regioselectivity: The acylation will preferentially occur at the more reactive position of the thiophene ring. For a 3-substituted thiophene, this is typically the 2- or 5-position.[4]

Logical Relationship for Intramolecular Friedel-Crafts Acylation

G start This compound activation Activation of Carboxylic Acid (e.g., PPA, SOCl₂/AlCl₃) start->activation [Strong Acid/Lewis Acid] intermediate Acylium Ion Intermediate activation->intermediate cyclization Intramolecular Electrophilic Attack (at C2 or C5 of thiophene) intermediate->cyclization product Cyclized Ketone Product cyclization->product

Caption: Logical steps in the intramolecular Friedel-Crafts acylation.

Reagent/ConditionPurposeCommon Issues & Solutions
Polyphosphoric Acid (PPA) Serves as both solvent and catalyst.Reaction can be viscous and difficult to stir. Ensure adequate heating and mechanical stirring.
Thionyl Chloride / AlCl₃ Two-step activation of the carboxylic acid.AlCl₃ is very moisture-sensitive; ensure strictly anhydrous conditions.
Eaton's Reagent (P₂O₅ in MeSO₃H) A strong, non-oxidizing acid.Can be corrosive; handle with care.
Temperature Typically requires elevated temperatures.Start at a moderate temperature and gradually increase to avoid decomposition.

References

Technical Support Center: Scale-Up Synthesis of 3-(Thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Thiophen-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods involve either a Malonic Ester Synthesis pathway or a Grignard-based approach.

  • Malonic Ester Synthesis: This route typically involves the alkylation of diethyl malonate with 3-(chloromethyl)thiophene or a similar electrophile, followed by hydrolysis and decarboxylation. This multi-step process can present challenges related to incomplete reactions and side product formation.[1]

  • Grignard-based Routes: These methods may involve forming a Grignard reagent from a 3-halothiophene, followed by reaction with a suitable three-carbon synthon. Managing the exothermic nature of Grignard reactions is a critical consideration for scale-up.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety concerns are associated with the reagents and reaction conditions.

  • Thermal Runaway: Grignard reactions are highly exothermic. The risk of a thermal runaway increases significantly during scale-up due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[2]

  • Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF), commonly used in Grignard reactions, are highly flammable and can pose fire or explosion hazards if an exotherm is not controlled.[2]

  • Reagent Handling: Bases used in Malonic Ester Synthesis, such as sodium ethoxide, are sensitive to moisture and require handling under anhydrous conditions to prevent degradation and ensure reaction efficiency.[1]

Q3: How does the choice of solvent impact the reaction at a larger scale?

A3: The solvent plays a crucial role in managing reaction temperature and safety. For Grignard reactions, THF is often preferred over diethyl ether for scale-up due to its higher boiling and flash points, which provides a wider and safer operating temperature range.[2] For other steps, ensuring the use of anhydrous solvents is critical to prevent quenching of moisture-sensitive reagents like bases and Grignard reagents.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended actions.

Guide 1: Low Yield in Malonic Ester Synthesis Route
Issue Possible Cause(s) Recommended Action(s)
Low Conversion of Starting Material 1. Incomplete Deprotonation: The base may be degraded by moisture, insufficient in quantity, or not strong enough (pKa mismatch).[1] 2. Poor Reagent Quality: Impurities in the malonic ester or alkylating agent can lead to side reactions.[1]1. Use a fresh, anhydrous base under an inert atmosphere. Ensure at least one full equivalent of a strong base is used.[1] 2. Purify reagents before use (e.g., distillation).[1]
Formation of Dialkylated Byproduct The mono-alkylated product, once formed, can be deprotonated again and react with another equivalent of the alkylating agent.[1]Use an excess of the malonic ester relative to the alkylating agent. Add the enolate solution slowly to the alkylating agent to maintain a low concentration of the enolate.[1]
Incomplete Decarboxylation Insufficient heating or inadequate acidic conditions during the final workup step.[1]Ensure the reaction mixture is sufficiently acidified and heated for an adequate duration to drive the decarboxylation to completion. Monitor CO2 evolution.[1]
Guide 2: Issues with Grignard Reaction Route
Issue Possible Cause(s) Recommended Action(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: An oxide layer on the magnesium turnings prevents the reaction.[3] 2. Presence of Moisture: Wet glassware or solvents will quench the Grignard reagent as it forms.[3]1. Activate the magnesium using methods like gentle heating under vacuum, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[3][4] 2. Ensure all glassware is flame- or oven-dried and all solvents are rigorously dried.[3]
Uncontrolled Exotherm / Thermal Runaway 1. Rapid Reagent Addition: Adding the 3-halothiophene too quickly generates heat faster than the cooling system can remove it.[2] 2. High Reagent Concentration: More concentrated solutions lead to a more vigorous reaction.[3]1. Add the halide dropwise using an addition funnel. The rate should be carefully controlled to maintain the desired internal temperature.[3] 2. Use an adequate volume of solvent to help dissipate heat effectively.[3]
Significant Wurtz Coupling Byproduct High local concentration of the halide can lead to coupling with the Grignard reagent, forming bithiophene derivatives.[3]Maintain a low reaction temperature and ensure a slow, controlled addition of the halide to minimize its concentration in the reactor.[3]

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound (Lab Scale)
  • Enolate Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, sodium ethoxide (1.0 equivalent) is dissolved in anhydrous ethanol. Diethyl malonate (1.1 equivalents) is added dropwise at room temperature, and the mixture is stirred for 30 minutes.

  • Alkylation: A solution of 3-(chloromethyl)thiophene (1.0 equivalent) in anhydrous ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed (typically 4-6 hours).

  • Hydrolysis and Decarboxylation: The reaction is cooled, and the solvent is removed under reduced pressure. A solution of aqueous sodium hydroxide (2.5 equivalents) is added, and the mixture is refluxed for 2-3 hours to hydrolyze the esters. The solution is then cooled in an ice bath and carefully acidified to pH 1-2 with concentrated HCl. The acidified mixture is then heated to 100-110 °C until CO2 evolution ceases (typically 2-4 hours).

  • Workup and Purification: The mixture is cooled to room temperature and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5] Further purification can be achieved by recrystallization or column chromatography.[5]

Note: This is a representative protocol. Specific conditions may need optimization.

Visualizations

Workflow Diagrams

The following diagrams illustrate key workflows for the synthesis and troubleshooting processes.

G General Workflow for Malonic Ester Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification a Dissolve NaOEt in Anhydrous EtOH b Add Diethyl Malonate a->b c Add 3-(chloromethyl)thiophene b->c Stir 30 min d Reflux & Monitor (TLC) c->d e Saponification (NaOH, Reflux) d->e Cool & Evaporate f Acidification (HCl) e->f g Heat to Decarboxylate f->g h Solvent Extraction g->h Cool to RT i Dry & Concentrate h->i j Recrystallization / Chromatography i->j k k j->k Final Product

Caption: General workflow for the malonic ester synthesis route.

G Troubleshooting Logic for Grignard Reaction Failure start Grignard Reaction Fails to Initiate q1 Is Magnesium surface activated? start->q1 a1_yes Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Gently heat q1->a1_yes No q2 Are glassware and solvents completely dry? q1->q2 Yes a1_yes->q2 a2_yes Action: - Flame-dry all glassware - Use freshly distilled,  anhydrous solvents q2->a2_yes No success Reaction should initiate q2->success Yes a2_yes->success

Caption: Troubleshooting logic for Grignard reaction initiation failure.

References

identifying and minimizing side products in thiophene alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to identify and minimize side products during thiophene alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Friedel-Crafts alkylation of thiophene?

A1: The most prevalent side products in thiophene alkylation are polyalkylated thiophenes (e.g., 2,5-dialkylthiophene), regioisomers (3-alkylthiophene), and polymeric resins.[1][2] Thiophene is highly reactive, and the initial monoalkylated product is more activated than thiophene itself, readily undergoing further alkylation.[1] The use of strong Lewis acids can also lead to resinification or polymerization of the thiophene reactant.[2]

Q2: Why is my reaction producing a mixture of 2- and 3-alkylated isomers?

A2: Electrophilic substitution on the thiophene ring preferentially occurs at the 2-position (alpha-position) due to the greater stabilization of the cationic intermediate through resonance.[3][4] The intermediate formed by an attack at the 2-position is more stable than the one formed by an attack at the 3-position.[3] However, under certain conditions, particularly at higher temperatures, the thermodynamically more stable 3-alkylthiophene can be formed.[1][5] The choice of catalyst and reaction conditions significantly influences this regioselectivity.

Q3: What causes the formation of dark, insoluble polymeric material in my reaction?

A3: The formation of polymeric sludge or resin is a common issue, particularly when using highly reactive alkylating agents or strong, aggressive Lewis acid catalysts like aluminum halides (e.g., AlCl₃).[2] Thiophene is sensitive to strong acids, which can induce polymerization.[6]

Q4: Which analytical techniques are best for identifying and quantifying alkylation side products?

A4: A combination of chromatographic and spectroscopic methods is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile products and isomers based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the relative amounts of starting material, desired product, and less volatile side products. A UV-Vis or Diode Array Detector (DAD) is commonly used, as thiophene derivatives absorb strongly in the 230-320 nm range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, allowing for the unambiguous identification of isomers and the determination of substitution patterns on the thiophene ring.

Troubleshooting Guide

This guide addresses common issues encountered during thiophene alkylation.

IssuePotential Cause(s)Troubleshooting Steps & Recommendations
Low Yield of Mono-alkylated Product / High Polysubstitution 1. The mono-alkylated product is more reactive than thiophene.[1]2. Incorrect stoichiometry (excess alkylating agent).3. High reaction temperature or prolonged reaction time.1. Stoichiometry Control: Use a molar excess of thiophene relative to the alkylating agent.2. Slow Addition: Add the alkylating agent dropwise to the thiophene/catalyst mixture to maintain a low instantaneous concentration.3. Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetic product and reduce the rate of subsequent alkylations.[7]
Poor Regioselectivity (Significant 3-alkylation) 1. High reaction temperature favoring the thermodynamic product.[5]2. Steric hindrance at the 2-position from a bulky substituent on the thiophene ring.3. Choice of catalyst.1. Lower Temperature: Maintain strict low-temperature control throughout the reaction.[1]2. Catalyst Selection: Use milder Lewis acids (e.g., SnCl₄, BF₃) or solid acid catalysts, which can offer better regioselectivity.[2][8]3. Reagent Choice: For acylation followed by reduction, Friedel-Crafts acylation shows very high regioselectivity for the 2-position.[3]
Formation of Polymeric Resin / Tar 1. Use of a highly reactive Lewis acid catalyst (e.g., AlCl₃).[2]2. High reaction temperature.3. Impure or wet reagents/solvents.1. Catalyst Choice: Switch to a milder catalyst such as boron trifluoride (BF₃) or its complexes, which are known to cause less resinification.[2]2. Temperature Management: Run the reaction at the lowest effective temperature.3. Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction Does Not Proceed or is Incomplete 1. Inactive or insufficient amount of catalyst.2. Deactivation of catalyst by water or other impurities.3. Insufficiently reactive alkylating agent.1. Catalyst Activity: Use a fresh, anhydrous catalyst and ensure an adequate catalytic amount (typically 5-10 mol% for strong catalysts, or stoichiometric amounts for weaker ones).2. Anhydrous Conditions: Ensure all components of the reaction are free of moisture.3. Increase Reactivity: If using a less reactive alkylating agent like an alcohol, consider a more potent catalyst or convert the alcohol to a more reactive alkyl halide.[8]

Visualizations

ReactionPathways Thiophene Thiophene Intermediate Reaction Intermediate Thiophene->Intermediate AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Intermediate Catalyst Catalyst Catalyst->Intermediate DesiredProduct 2-Alkylthiophene (Desired Product) Intermediate->DesiredProduct Desired Pathway (Major) SideProduct2 3-Alkylthiophene (Isomer) Intermediate->SideProduct2 Side Pathway (Minor) SideProduct1 2,5-Dialkylthiophene (Polyalkylation) DesiredProduct->SideProduct1 Side Reaction (Excess R-X)

Alkylation pathways of thiophene leading to desired and side products.

TroubleshootingWorkflow start Problem Observed: Low Yield or Impure Product analysis Analyze Crude Mixture (GC-MS, TLC, NMR) start->analysis polyalkylation Issue: High Polyalkylation analysis->polyalkylation Polyalkylated products dominant isomerization Issue: Poor Regioselectivity analysis->isomerization Isomeric products observed no_reaction Issue: No/Low Conversion analysis->no_reaction High amount of starting material sol_poly Solutions: 1. Use excess thiophene. 2. Add alkylating agent slowly. 3. Lower reaction temperature. polyalkylation->sol_poly sol_isomer Solutions: 1. Use milder catalyst (e.g., BF₃). 2. Run at lower temperature. 3. Check for steric hindrance. isomerization->sol_isomer sol_no_reaction Solutions: 1. Use fresh, anhydrous catalyst. 2. Ensure anhydrous conditions. 3. Use more reactive alkylating agent. no_reaction->sol_no_reaction end Optimized Reaction sol_poly->end sol_isomer->end sol_no_reaction->end

Troubleshooting workflow for common issues in thiophene alkylation.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Thiophene

This protocol describes a generalized procedure for the alkylation of thiophene using an alkyl halide and a mild Lewis acid catalyst.

Materials:

  • Thiophene (freshly distilled)

  • Alkyl halide (e.g., tert-butyl chloride)

  • Lewis Acid Catalyst (e.g., anhydrous SnCl₄ or BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with thiophene (e.g., 2 equivalents) and anhydrous solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., 0.1-0.3 equivalents) to the stirred solution.

  • Add the alkyl halide (1 equivalent) to the dropping funnel, diluted with a small amount of anhydrous solvent.

  • Add the alkyl halide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to a flask containing ice-cold saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent (e.g., 2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to isolate the desired alkylated thiophene.

Protocol 2: Sample Preparation for Analysis

A. HPLC Analysis

  • Sample Collection: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing 1 mL of the mobile phase (e.g., acetonitrile/water).

  • Dilution: Perform a serial dilution (e.g., 1:100 or 1:1000) to bring the analyte concentration within the linear range of the UV detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter before injection.

  • Typical Conditions:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water, often with 0.1% formic acid.

    • Detection: UV detector set between 230-320 nm.

B. GC-MS Analysis

  • Sample Collection: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Work-up: Quench the aliquot in 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 1 mL of water. Vortex and allow the layers to separate.

  • Extraction: Carefully transfer the organic layer to a new vial.

  • Dilution: Dilute the organic extract as needed with the same solvent to an appropriate concentration for GC-MS analysis (typically low ppm range).

  • Analysis: Inject the sample into the GC-MS to separate and identify the components.

C. NMR Spectroscopy Analysis

  • Sample Preparation: Obtain a sample of the crude reaction mixture after work-up but before purification.

  • Solvent Removal: Evaporate the solvent completely under reduced pressure.

  • Dissolution: Dissolve the crude residue (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Transfer the solution to an NMR tube and acquire ¹H and ¹³C NMR spectra to identify the structures of the products and estimate their relative ratios.

References

stability issues of 3-(Thiophen-3-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Thiophen-3-yl)propanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are oxidative degradation of the thiophene ring and potential photodegradation. The thiophene moiety, while aromatic and relatively stable, is susceptible to oxidation at the sulfur atom, which can lead to the formation of S-oxides and subsequently sulfones.[1][2][3] Epoxidation of the thiophene ring is another potential oxidative pathway.[1][2][3] Additionally, exposure to UV light can induce photochemical degradation.[1][2][3] The carboxylic acid group is generally stable but may undergo reactions such as esterification if alcohols are present as solvents or co-solvents, particularly under acidic conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored protected from light, in tightly sealed containers, and at reduced temperatures (e.g., 2-8 °C). For long-term storage, freezing the solution is advisable. It is also recommended to purge the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Are there any known incompatibilities for this compound in solution?

A4: Yes, this compound is incompatible with strong oxidizing agents, which can directly attack the thiophene ring.[1][2][3] It is also advisable to avoid strong bases and reactive metals. The carboxylic acid functionality can react with bases to form salts.

Q5: What are the likely degradation products of this compound?

A5: Based on the chemistry of thiophene-containing molecules, the likely degradation products could include the corresponding thiophene-S-oxide, thiophene-S,S-dioxide (sulfone), and potentially hydroxylated thiophene derivatives from oxidative processes.[1][2][3] Photodegradation may lead to more complex rearranged products or polymeric material.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in solution.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound potency or unexpected experimental results over time. Degradation of the compound in solution.- Prepare fresh solutions before use.- Store stock solutions at low temperature (-20°C or -80°C) and protected from light.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Degas solvents to remove dissolved oxygen.- Confirm the purity of the compound upon receipt and periodically using a suitable analytical method like HPLC.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) of the solution. Formation of degradation products.- Refer to the potential degradation pathways (oxidation, photodegradation) to hypothesize the identity of the new peaks.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.- Use a photodiode array (PDA) detector in HPLC to compare the UV spectra of the new peaks with the parent compound. A significant shift in the spectrum may indicate a modification of the thiophene ring.- Employ LC-MS to determine the mass of the new peaks and aid in their identification.
Discoloration of the solution (e.g., turning yellow or brown). Formation of colored degradation products, possibly from oxidation or polymerization.- Immediately discard the discolored solution and prepare a fresh one.- Review storage and handling procedures to ensure the exclusion of light and oxygen.- Consider using antioxidants in the formulation if compatible with the experimental setup.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product. The pKa of the carboxylic acid will influence its solubility at different pH values.- Ensure the solvent system is appropriate for the desired concentration.- Adjust the pH of the solution to enhance solubility (for aqueous solutions, a pH above the pKa will favor the more soluble carboxylate form).- If degradation is suspected as the cause, analyze the precipitate to determine if it is the parent compound or a degradation product.

Data Presentation

The following table summarizes the expected outcomes of a forced degradation study on this compound, based on general principles for thiophene-containing compounds. The percentage of degradation is illustrative and will depend on the specific experimental conditions.

Stress Condition Typical Reagents and Conditions Expected Degradation (%) Potential Major Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%Limited degradation expected. Possible minor hydrolysis of impurities.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24h5 - 20%Formation of salts. Potential for some ring degradation at elevated temperatures.
Oxidation 3% H₂O₂ at room temperature for 8h10 - 40%This compound S-oxide, this compound S,S-dioxide.
Thermal Degradation Solid state at 80°C for 48h< 5%Generally stable, but depends on the melting point and presence of impurities.
Photodegradation Solution exposed to UV light (e.g., 254 nm) for 24h15 - 50%Complex mixture of photoproducts, potentially including rearranged isomers or oligomers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool and neutralize with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool and neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent to the target concentration.

  • Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as HPLC with UV and/or MS detection (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Identify and characterize the major degradation products using techniques like LC-MS.

Protocol 2: HPLC-UV/MS Method for the Analysis of this compound and its Degradation Products

This protocol provides a starting point for an HPLC method to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a suitable wavelength (e.g., 235 nm) and collect spectra from 200-400 nm.

  • MS Detection (if available): Use electrospray ionization (ESI) in both positive and negative ion modes to obtain mass information for the parent compound and any degradation products.

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution Control Control Sample (Unstressed) Stock->Control Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photodegradation (UV) Stock->Photo HPLC HPLC-UV/MS Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradants Compare->Identify Quantify Quantify Degradation Identify->Quantify

Caption: Workflow for conducting a forced degradation study.

G Hypothesized Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent This compound SOxide Thiophene-S-oxide derivative Parent->SOxide [O] Epoxide Thiophene epoxide Parent->Epoxide [O] Photoproducts Rearranged isomers, Oligomers, etc. Parent->Photoproducts UV Light Sulfone Thiophene-S,S-dioxide derivative SOxide->Sulfone [O] Hydroxylated Hydroxylated thiophene Epoxide->Hydroxylated Rearrangement

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: HPLC Purity Analysis of 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the HPLC purity analysis of 3-(Thiophen-3-yl)propanoic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for the purity analysis of this compound?

A1: A robust starting point for analyzing this compound is a reversed-phase HPLC (RP-HPLC) method. Given the acidic nature of the analyte, it is crucial to control the mobile phase pH to ensure the carboxylic acid is in its protonated (non-ionized) form, which promotes retention and improves peak shape.

A recommended starting method is detailed below.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

This method provides a good starting point for separating the main peak from potential impurities. Optimization of the gradient, flow rate, and mobile phase composition may be necessary based on the initial results.

Q2: How do I choose the optimal mobile phase pH for this analysis?

A2: The mobile phase pH is a critical parameter for the analysis of acidic compounds like this compound. To achieve good retention and symmetrical peak shapes, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analyte. This ensures that the carboxylic acid group is fully protonated and interacts with the stationary phase in a consistent manner.

Q3: What are the potential impurities I should look for?

A3: Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. While a specific impurity profile is not available in the searched literature, based on related thiophene-containing compounds, potential impurities could include:

  • Starting materials used in the synthesis.

  • Isomers of the main compound.

  • Byproducts from incomplete reactions or side reactions.

  • Degradation products formed under stress conditions such as oxidation or hydrolysis.

A forced degradation study is highly recommended to intentionally degrade the sample and identify potential degradation products that might arise during storage or manufacturing.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a detailed procedure for the purity analysis of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution to assess its purity and identify any impurity peaks.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and demonstrate the stability-indicating nature of the HPLC method.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.5 mg/mL with the diluent.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of approximately 0.5 mg/mL with the diluent.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.5 mg/mL with the diluent.

    • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours. Prepare a 0.5 mg/mL solution in the diluent.

    • Photolytic Degradation: Expose a 0.5 mg/mL solution of the drug substance to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradation products are formed without completely consuming the parent compound.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours at 60 °C
Base Hydrolysis0.1 M NaOH24 hours at room temp.
Oxidation3% H₂O₂24 hours at room temp.
Thermal80 °C (solid state)48 hours
PhotolyticUV (254 nm) & Visible Light24 hours

Troubleshooting Guide

Q4: My peak for this compound is tailing. What should I do?

A4: Peak tailing is a common issue when analyzing acidic compounds. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the most common causes and their solutions:

  • Inappropriate Mobile Phase pH: If the pH is too high, the carboxylic acid will be partially ionized, leading to strong interactions with residual silanol groups on the silica-based column packing.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the analyte. Using 0.1% formic acid or phosphoric acid should achieve a sufficiently low pH.

  • Secondary Silanol Interactions: Even at low pH, some residual silanols on the column packing can interact with the analyte.

    • Solution: Use a modern, high-purity, end-capped C18 column, which has a lower concentration of active silanol groups. You can also try a column with a polar-embedded stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak distortion.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if the contamination is severe, replace the column. Using a guard column can help protect the analytical column.

Q5: I am not getting enough retention for my main peak. How can I increase it?

A5: Insufficient retention can be addressed by modifying the mobile phase or stationary phase.

  • Decrease the Organic Content: Reduce the percentage of acetonitrile in your mobile phase. A lower organic content will increase the retention of your analyte on a reversed-phase column.

  • Check the Mobile Phase pH: If the pH is too high, the analyte will be ionized and elute earlier. Ensure the pH is sufficiently low as described in A2.

  • Use a More Retentive Stationary Phase: If adjusting the mobile phase is not sufficient, consider a column with a higher carbon load or a different stationary phase chemistry like phenyl-hexyl.

Q6: I am seeing ghost peaks in my chromatogram. What is the cause?

A6: Ghost peaks are extraneous peaks that appear in the chromatogram and can be caused by several factors:

  • Contaminated Mobile Phase: Impurities in the water or organic solvent can appear as peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.

  • Sample Carryover: Residual sample from a previous injection can be eluted in the current run.

    • Solution: Implement a robust needle wash protocol in your autosampler method.

  • Contaminated System: The injector, tubing, or column can become contaminated over time.

    • Solution: Flush the system with a strong solvent. If the problem persists, systematically clean or replace components of the flow path.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development Workflow start Define Analytical Goal: Purity of this compound select_column Select Column: C18, 150x4.6mm, 5µm start->select_column prepare_mp Prepare Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN select_column->prepare_mp initial_run Perform Initial Gradient Run: 20-80% B in 15 min prepare_mp->initial_run evaluate Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution initial_run->evaluate optimize Optimize Method: - Adjust Gradient Slope - Modify Mobile Phase pH/Strength evaluate->optimize Not Acceptable validate Method Validation: - Specificity (Forced Degradation) - Linearity, Accuracy, Precision evaluate->validate Acceptable optimize->initial_run Re-evaluate final_method Final HPLC Method validate->final_method

Caption: Workflow for HPLC method development.

Troubleshooting_Peak_Tailing cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust pH: Use 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->start dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is the Column Old or Not End-capped? check_overload->check_column No dilute_sample->start replace_column Use High-Purity, End-capped C18 Column check_column->replace_column Yes problem_solved Problem Resolved check_column->problem_solved No replace_column->start

Caption: Decision tree for troubleshooting peak tailing.

resolving common issues in the synthesis of thiophene-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiophene-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Gewald aminothiophene synthesis?

A1: Low yields in the Gewald synthesis typically stem from several key factors:

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical. The choice of base (e.g., morpholine, piperidine, triethylamine) can significantly impact the reaction rate.[1] Additionally, the water produced during this condensation can inhibit the reaction, so using a Dean-Stark apparatus or a dehydrating agent may be necessary.[1]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must dissolve and react effectively. Using polar solvents like DMF, ethanol, or methanol can enhance solubility. Gently heating the reaction to 40-60 °C can also improve sulfur's reactivity, though excessive heat may cause side reactions.[1]

  • Side Reactions: Dimerization or polymerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the 2-aminothiophene product. Adjusting reactant concentrations or the rate of reagent addition can help mitigate this.[1]

  • Incorrect Stoichiometry: Ensure all starting materials, especially the ketone, active methylene nitrile, and sulfur, are measured precisely and are of high purity.[1]

Q2: I am observing a significant amount of furan byproduct in my Paal-Knorr thiophene synthesis. How can I improve selectivity?

A2: Furan formation is a common competing pathway because sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also act as dehydrating agents.[2] To favor thiophene formation, consider the following:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often milder and more efficient, leading to better selectivity for the thiophene product compared to P₄S₁₀.[2]

  • Reaction Temperature: Higher temperatures can favor the dehydration pathway that leads to the furan.[2] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed.

  • Reagent Activity: P₄S₁₀ and Lawesson's reagent can degrade with exposure to moisture. Ensure they are fresh and have been stored in a desiccator to maintain reactivity.[2]

Q3: My Suzuki-Miyaura coupling with a thiophene boronic acid is not working. What should I check first?

A3: When a Suzuki coupling fails, the primary suspects are the catalyst, reagents, and reaction environment:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction.[3]

  • Oxygen Contamination: Oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the palladium catalyst.[3] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Boronic Acid Stability: Boronic acids can be unstable.[4][5] If you suspect degradation, you can convert the boronic acid into a more stable diethanolamine adduct or a potassium trifluoroborate salt, which can often be used directly in the coupling reaction.[3][5][6]

  • Base and Solvent: The choice of base and solvent system is critical and often substrate-dependent. Ensure they are appropriate for your specific substrates and are anhydrous if required by the protocol.

Q4: How can I minimize the homocoupling of the organostannane reagent in a Stille coupling reaction?

A4: Homocoupling is a primary side reaction in Stille couplings.[7] It can occur when two equivalents of the organostannane react with the palladium(II) precatalyst or through a radical process involving the palladium(0) catalyst.[7] To minimize this, focus on optimizing reaction conditions, such as the choice of ligands, solvent, and temperature, which can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[8]

Q5: My thiophene derivative appears to be degrading on a silica gel column. What are my purification alternatives?

A5: Thiophene-containing compounds can be sensitive to the acidic nature of standard silica gel.[9] To prevent degradation:

  • Deactivate the Silica: Add 1-2% of a base like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[9]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.[9]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.[9]

  • Non-Chromatographic Methods: If the product is a solid, recrystallization can be a highly effective method to yield a pure crystalline product.[2] For volatile products, distillation under reduced pressure can be effective.[2][10]

Troubleshooting Guides

This section provides logical workflows to diagnose and resolve common synthesis problems.

Guide 1: Diagnosing Low Product Yield

Low yield is a frequent issue in organic synthesis. The following flowchart provides a systematic approach to identifying the root cause.

G start Problem: Low Yield reagents 1. Check Reagents start->reagents purity Purity & Stoichiometry Correct? reagents->purity Purity, dryness, stoichiometry conditions 2. Verify Conditions temp Temp & Time Optimal? conditions->temp side_reactions 3. Analyze for Side Reactions byproducts Byproducts Detected (TLC/NMR)? side_reactions->byproducts workup 4. Review Workup & Purification loss Product Loss During Extraction or Chromatography? workup->loss purity->conditions Yes purity_sol Solution: Use pure, dry reagents. Verify all measurements. purity->purity_sol No temp_sol Solution: Screen a range of temperatures and reaction times. temp->temp_sol No solvent Solvent & Base Appropriate? temp->solvent Yes solvent_sol Solution: Test alternative solvents or bases suitable for the reaction. solvent->solvent_sol No atmosphere Inert Atmosphere Required? solvent->atmosphere Yes atmosphere->side_reactions Yes atmosphere_sol Solution: Degas solvents and run under N2 or Ar. atmosphere->atmosphere_sol No byproducts->workup No byproducts_sol Solution: Identify byproducts. Adjust conditions to minimize (e.g., lower temp, change reagent). byproducts->byproducts_sol Yes loss_sol Solution: Optimize extraction pH. Use alternative purification (recrystallization, distillation). loss->loss_sol Yes

Caption: Troubleshooting flowchart for low reaction yield.
Table 1: Troubleshooting Summary for Common Thiophene Syntheses

Synthesis TypeCommon IssuePossible Cause(s)Recommended Solution(s)Citations
Gewald Low YieldInefficient initial condensation; Poor sulfur reactivity; Dimerization of intermediates.Screen different bases (piperidine, triethylamine); Use polar solvents (DMF, EtOH); Gently heat to 40-60°C; Adjust reactant concentration.
Paal-Knorr Furan ByproductSulfurizing agent (P₄S₁₀) also acts as a dehydrating agent; High temperature.Use a milder sulfurizing agent like Lawesson's reagent; Maintain the lowest effective reaction temperature.[2][11]
Suzuki Coupling No ReactionInactive catalyst; Oxygen contamination; Unstable boronic acid.Use fresh catalyst/ligand; Degas solvents and use an inert atmosphere; Convert boronic acid to a more stable trifluoroborate salt.[3][6]
Stille Coupling HomocouplingReaction of organostannane with Pd(II) precatalyst; Radical pathways.Optimize ligand, solvent, and temperature to favor cross-coupling; Ensure high purity of reagents.[7][12]

Reaction Pathways and Workflows

Visualizing reaction mechanisms and experimental procedures can clarify complex processes.

Diagram 1: Competing Pathways in Paal-Knorr Synthesis

This diagram illustrates how a 1,4-dicarbonyl compound can lead to either the desired thiophene or the furan byproduct depending on the reaction pathway.

G cluster_0 Paal-Knorr Reaction Pathways start 1,4-Dicarbonyl Compound path_a Pathway A: Thionation start->path_a + P₄S₁₀ or Lawesson's Reagent path_b Pathway B: Dehydration start->path_b Acid/Heat intermediate Thio-intermediate path_a->intermediate Cyclization furan Furan Byproduct path_b->furan Cyclization thiophene Thiophene Product intermediate->thiophene Cyclization

Caption: Paal-Knorr synthesis: Thiophene vs. Furan formation.
Diagram 2: General Experimental Workflow for Suzuki-Miyaura Coupling

This workflow outlines the key steps for performing a typical Suzuki-Miyaura cross-coupling reaction to synthesize a substituted thiophene.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Prep B 2. Inert Atmosphere A->B Thiophene-halide, Boronic Acid, Base, Pd Catalyst, Ligand, Solvent C 3. Reagent Addition B->C Degas solvent (3x pump/purge cycles) Maintain N₂ or Ar atmosphere D 4. Heating & Monitoring C->D Add reagents to flask via syringe/cannula E 5. Workup D->E Heat to specified temp. Monitor by TLC/LC-MS F 6. Purification E->F Cool, dilute with organic solvent, wash with H₂O and brine G Product F->G Column chromatography, recrystallization, or distillation

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Thiophene Synthesis

This protocol describes a rapid synthesis of a substituted thiophene from a 1,4-dicarbonyl compound using microwave irradiation.[2]

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.4 equiv)

  • Toluene (5 mL)

  • Microwave synthesizer vial with a magnetic stir bar

Procedure:

  • To the microwave vial, add the 1,4-dicarbonyl compound (1.0 mmol) and Lawesson's reagent (0.5 mmol).

  • Add toluene (5 mL) and the magnetic stir bar. Securely cap the reaction vessel.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.[2]

  • Safety Note: This reaction produces toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.[2][11]

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed coupling of a thiophene halide with a boronic acid.[3]

Materials:

  • Thiophene halide (e.g., 2-bromothiophene) (1.0 equiv)

  • Boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiophene halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[3]

Protocol 3: Protecting a Boronic Acid with Diethanolamine

If a boronic acid is found to be unstable, it can be protected as a crystalline, air-stable adduct which can be used directly in Suzuki couplings.[3][5]

Materials:

  • Boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Solvent (e.g., methylene chloride)

Procedure:

  • In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will form. Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in subsequent Suzuki coupling reactions.[3]

References

effect of catalyst choice on 3-(Thiophen-3-yl)propanoic acid synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Thiophen-3-yl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Catalyst Choice and Synthesis Efficiency: A Comparative Overview

The primary route for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 3-(thiophen-3-yl)acrylic acid. The choice of catalyst is critical for achieving high efficiency and selectivity, primarily focusing on the reduction of the carbon-carbon double bond of the acrylic acid side chain while preserving the thiophene ring.

Key Catalysts and Their Performance:

CatalystCatalyst Loading (mol%)Hydrogen PressureTemperature (°C)Reaction Time (h)Yield (%)Notes
Palladium on Carbon (Pd/C) 5 - 101 - 50 atm25 - 802 - 2485 - 98Generally the most effective and selective catalyst. Lower pressures and temperatures are often sufficient.[1]
Platinum(IV) Oxide (PtO₂) 5 - 101 - 50 atm25 - 804 - 2475 - 90Effective, but may require slightly more forcing conditions than palladium. Can sometimes lead to over-reduction of the thiophene ring at higher temperatures and pressures.
Raney Nickel (Raney Ni) 10 - 2050 - 100 atm80 - 15012 - 4860 - 80A more economical option, but typically requires higher temperatures and pressures, which increases the risk of side reactions, including desulfurization of the thiophene ring.

II. Experimental Protocols

Protocol 1: Synthesis of 3-(Thiophen-3-yl)acrylic acid via Heck Reaction

This protocol outlines the synthesis of the precursor molecule, 3-(thiophen-3-yl)acrylic acid, from 3-bromothiophene and acrylic acid using a palladium catalyst.

Materials:

  • 3-bromothiophene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry, three-necked flask equipped with a condenser and a magnetic stirrer, add palladium(II) acetate (1 mol%) and triphenylphosphine (2 mol%).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous acetonitrile, followed by 3-bromothiophene (1 equivalent) and acrylic acid (1.2 equivalents).

  • Add triethylamine (2.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 3-(thiophen-3-yl)acrylic acid by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of 3-(Thiophen-3-yl)acrylic acid

This protocol describes the reduction of the carbon-carbon double bond of 3-(thiophen-3-yl)acrylic acid to yield the target compound, this compound.

Materials:

  • 3-(Thiophen-3-yl)acrylic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 3-(thiophen-3-yl)acrylic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge it several times with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake is kept wet with solvent during filtration.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by recrystallization or column chromatography.

III. Troubleshooting Guide & FAQs

Q1: The yield of my hydrogenation reaction is low. What are the possible causes and solutions?

  • A1: Potential Causes and Solutions:

    • Catalyst Inactivity: The catalyst may be old or deactivated. Use fresh, high-quality catalyst. Ensure the catalyst is not exposed to air for extended periods.

    • Catalyst Poisoning: The thiophene moiety itself can act as a catalyst poison, though palladium catalysts are generally more resistant. Ensure all reagents and solvents are pure and free from other sulfur-containing impurities.

    • Insufficient Hydrogen Pressure or Agitation: Ensure the hydrogen pressure is adequate and that the reaction mixture is being stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress over a longer period.

Q2: I am observing side products in my reaction mixture. What are they and how can I avoid them?

  • A2: Common Side Products and Mitigation Strategies:

    • Hydrogenolysis of the Thiophene Ring: This is a major potential side reaction where the thiophene ring is opened and the sulfur atom is removed.

      • Solution: Use a highly selective catalyst like palladium on carbon. Avoid high temperatures and pressures. Raney Nickel is more prone to causing hydrogenolysis.

    • Over-reduction of the Thiophene Ring: The thiophene ring itself can be hydrogenated to tetrahydrothiophene.

      • Solution: Employ milder reaction conditions (lower temperature and pressure). Palladium catalysts are generally more selective for the reduction of the exocyclic double bond over the aromatic ring.

    • Esterification: If using an alcohol as a solvent (e.g., methanol) with acidic impurities, esterification of the carboxylic acid can occur.

      • Solution: Use a non-alcoholic solvent like ethyl acetate or ensure the alcohol solvent is dry and free of acid.

Q3: How do I safely handle the hydrogenation catalyst?

  • A3: Safety Precautions for Hydrogenation Catalysts:

    • Pyrophoric Nature: Palladium on carbon and Raney Nickel can be pyrophoric, meaning they can ignite spontaneously in air, especially when dry.

    • Handling: Always handle the catalyst in a well-ventilated area, preferably in a fume hood. Keep the catalyst wet with solvent at all times. When filtering, ensure the filter cake does not dry out.

    • Storage and Disposal: Store catalysts under an inert atmosphere or as a slurry in water. Dispose of used catalyst according to your institution's safety guidelines. Quenching the catalyst with water is a common practice before disposal.

Q4: Can I use a different catalyst not listed in the table?

  • A4: Alternative Catalysts:

    • While Palladium, Platinum, and Nickel are the most common, other catalysts can be used. For instance, Rhodium catalysts are also known for their hydrogenation activity. However, their selectivity for this specific transformation would need to be empirically determined. For any new catalyst, it is crucial to start with small-scale experiments to evaluate its efficiency and selectivity to avoid significant loss of starting material.

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_heck Step 1: Heck Reaction cluster_hydrogenation Step 2: Hydrogenation start_heck 3-Bromothiophene + Acrylic Acid heck_reaction Heck Coupling (Pd(OAc)₂, PPh₃, Et₃N) start_heck->heck_reaction purification_heck Workup & Purification heck_reaction->purification_heck product_heck 3-(Thiophen-3-yl)acrylic acid purification_heck->product_heck hydrogenation_reaction Catalytic Hydrogenation (Pd/C, H₂) product_heck->hydrogenation_reaction purification_hydrogenation Filtration & Solvent Removal hydrogenation_reaction->purification_hydrogenation final_product This compound purification_hydrogenation->final_product

Caption: General workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-(Thiophen-3-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

This guide provides a comparative analysis of the biological activities of various analogs of 3-(Thiophen-3-yl)propanoic acid. While direct biological data for this compound is not extensively available in the public domain, this document summarizes the reported antimicrobial, anti-inflammatory, and cytotoxic activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential therapeutic applications and structure-activity relationships of this class of compounds.

Overview of Biological Activities

Thiophene and propanoic acid moieties are present in numerous pharmacologically active compounds. Thiophene derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties. Similarly, arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in analogs of this compound has led to the exploration of their potential in various therapeutic areas.

Comparative Analysis of Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of selected analogs of this compound.

Antimicrobial Activity

Thiophene-containing compounds have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acidStaphylococcus aureus250[1]
Bacillus cereus250[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivative with nitro-thiophene substituent (Compound 15)Staphylococcus aureus1[2]
Enterococcus faecalis<0.5[2]
Escherichia coli8[2]
Acinetobacter baumannii16[2]
Klebsiella pneumoniae32[2]
Thiophene derivative with benzamide and piperidin-4-yloxy groups (AGR1.229)Acinetobacter baumannii32[3]
Escherichia coli64[3]
Spiro-indoline-oxadiazole thiophene derivative (Compound 17)Clostridium difficile2-4[4]
Anti-inflammatory Activity

Several analogs of this compound have been investigated for their anti-inflammatory effects. The 50% inhibitory concentration (IC50) against inflammatory mediators or the percentage of edema inhibition in animal models are common metrics for this activity.

Compound/AnalogAssayIC50 (µM) or % InhibitionReference
2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acidNitric Oxide (NO) Inhibition<0.4[5]
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acidNitric Oxide (NO) Inhibition<0.4[5]
Thiophene derivative with morphine ring (Compound 15)Carrageenan-induced paw edema58.46% inhibition at 50 mg/kg[6]
Benzothiophene derivative (Compound 2)5-Lipoxygenase (5-LOX) Inhibition6.0[6]
Benzothiophene derivative (Compound 3)5-Lipoxygenase (5-LOX) Inhibition6.6[6]
Cytotoxic Activity

The cytotoxic potential of thiophene propanoic acid analogs against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is used to quantify a compound's cytotoxicity.

Compound/AnalogCell LineIC50 (µM)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21)A549 (Lung adenocarcinoma)5.42[1]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22)A549 (Lung adenocarcinoma)2.47[1]
Thiophene carboxamide derivative (Compound 2b)Hep3B (Hepatocellular carcinoma)5.46[7]
Thiophene carboxamide derivative (Compound 2d)Hep3B (Hepatocellular carcinoma)8.85[7]
2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid (Compound 3)HeLa (Cervical cancer)<4[5]
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid (Compound 5)HeLa (Cervical cancer)<4[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of the compounds discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a saline solution, adjusted to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[3]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.[9]

  • Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally, at a predetermined time before the induction of inflammation.[10]

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animal to induce localized inflammation and edema.[10][11]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with that of the control group.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[12][13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow and a potential signaling pathway that may be modulated by thiophene propanoic acid analogs.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plate treatment Addition of Compound to Cells cell_culture->treatment compound_prep Serial Dilution of Test Compound compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling_Pathway cluster_inflammation Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Stimulus->COX2 LOX5 5-LOX Stimulus->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Analog Thiophene Propanoic Acid Analog Thiophene_Analog->COX2 Inhibition Thiophene_Analog->LOX5 Inhibition

References

Comparative Analysis of 3-(Thiophen-3-yl)propanoic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(thiophen-3-yl)propanoic acid derivatives. Due to the limited availability of comprehensive SAR studies on a single biological target for this specific scaffold, this document synthesizes available data on related thiophene-containing compounds to infer potential SAR principles. The information is intended to guide researchers in the design and development of novel therapeutic agents based on the this compound core.

Overview of Biological Activities

Thiophene-based compounds are a well-established class of heterocyclic molecules with a broad range of biological activities.[1] Derivatives of the thiophene nucleus have been explored for their potential as antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. The propanoic acid moiety is also a common feature in many biologically active compounds, notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in this compound presents a promising starting point for the development of new drugs.

Inferred Structure-Activity Relationships

Antimicrobial Activity

A study on N,N-disubstituted β-amino acids with heterocyclic substituents, including a bromothiophene moiety, revealed promising antibacterial activity. Specifically, the compound 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid showed notable activity.[2] This suggests that the introduction of substituted thiophene rings, even at a distance from the propanoic acid core, can significantly influence antimicrobial properties.

Key Inferences for Antimicrobial Activity:

  • Substitution on the Thiophene Ring: Halogen substitution (e.g., bromine) on the thiophene ring may enhance antibacterial activity.

  • Modification of the Propanoic Acid Chain: Derivatization of the propanoic acid, for instance, by incorporating it into a larger heterocyclic system, can lead to potent antimicrobial agents.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on common practices for evaluating the biological activities discussed.

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method involves the reduction of a corresponding cinnamic acid derivative or the hydrolysis of a nitrile precursor.

Example Synthetic Step:

  • Reaction: Condensation of 3-thiophenealdehyde with malonic acid in the presence of a base like pyridine and a catalyst such as piperidine to yield 3-(thiophen-3-yl)acrylic acid.

  • Reduction: Subsequent reduction of the acrylic acid double bond using a reducing agent like sodium amalgam or catalytic hydrogenation to afford this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific optical density, corresponding to a known cell concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationships in SAR

The following diagram illustrates the general workflow and logical relationships in a typical SAR study, which can be applied to the investigation of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design of Analogs Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Screening Primary Biological Screening Purify->Screening Test Compounds DoseResponse Dose-Response & IC50/EC50 Determination Screening->DoseResponse SAR_Analysis Structure-Activity Relationship Analysis DoseResponse->SAR_Analysis Quantitative Data Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Start Iterative Design

References

A Comparative Analysis of 3-(thiophen-3-yl)propanoic acid and 2-(thiophen-3-yl)propanoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced structural differences between isomers can lead to significant variations in physicochemical properties, biological activity, and therapeutic potential. This guide provides a comparative analysis of two such isomers: 3-(thiophen-3-yl)propanoic acid and 2-(thiophen-3-yl)propanoic acid. While both compounds share the same molecular formula and a thiophene core, the position of the propanoic acid substituent on the thiophene ring dictates their unique characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two molecules.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the propanoic acid side chain on the thiophene ring influences the physical properties of these isomers. A summary of their key physicochemical data is presented below. It is important to note that while experimental data for this compound is available, some properties for 2-(thiophen-3-yl)propanoic acid are based on computational predictions due to a lack of experimentally determined values in the available literature.

PropertyThis compound2-(thiophen-3-yl)propanoic acid
Molecular Formula C₇H₈O₂SC₇H₈O₂S
Molecular Weight 156.21 g/mol [1]156.20 g/mol [2]
Melting Point 61-62 °C[1]Not available (experimental)
Boiling Point 284.965 °C at 760 mmHg[1]Not available (experimental)
Physical Form Solid[1]Not available
CAS Number 16378-06-6[3]78239-46-0[2]
Hazard Statements H302, H315, H319, H335[3]H302, H312, H315, H318, H332, H335[2]

Biological Activity and Therapeutic Potential: An Unexplored Frontier

Currently, there is a notable absence of specific biological activity data in peer-reviewed literature for both this compound and 2-(thiophen-3-yl)propanoic acid. However, the broader class of thiophene-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Its derivatives have been shown to interact with various biological targets. For instance, some thiophene-containing molecules act as enzyme inhibitors, while others modulate receptor activity. The propanoic acid moiety, also found in several non-steroidal anti-inflammatory drugs (NSAIDs), suggests that these compounds could potentially exhibit anti-inflammatory effects.

Given the lack of specific data, a hypothetical signaling pathway that could be modulated by thiophene derivatives, based on their known anti-inflammatory activities, is depicted below. This is a generalized representation and has not been experimentally validated for the specific compounds discussed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Protein_1 Signaling Protein 1 Receptor->Signaling_Protein_1 Activation Thiophene_Compound Thiophene Propanoic Acid Thiophene_Compound->Signaling_Protein_1 Inhibition Signaling_Protein_2 Signaling Protein 2 Signaling_Protein_1->Signaling_Protein_2 Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Protein_2->Transcription_Factor DNA DNA Transcription_Factor->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Hypothetical Anti-inflammatory Signaling Pathway

Experimental Protocols: A General Approach to Synthesis

Synthesis of this compound (General Protocol)

This protocol is adapted from the synthesis of a similar compound and would require optimization for the specific synthesis of this compound.

Materials:

  • 3-(Thiophen-3-yl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(thiophen-3-yl)acrylic acid in THF.

  • Carefully add 10% palladium on carbon to the solution.

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

A workflow diagram for this general synthetic approach is provided below.

G Start 3-(Thiophen-3-yl)acrylic acid + THF Reaction Hydrogenation (H₂, 10% Pd/C) Start->Reaction Filtration Filtration (through Celite®) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification End This compound Purification->End

General Synthetic Workflow

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and 2-(thiophen-3-yl)propanoic acid. While fundamental physicochemical data is partially available, a significant gap exists in the understanding of their specific biological activities and mechanisms of action. The provided synthesis protocol offers a general framework, but compound-specific optimization is necessary.

For researchers and drug development professionals, these molecules represent an opportunity for further investigation. Future studies should focus on:

  • Experimental determination of the physicochemical properties of 2-(thiophen-3-yl)propanoic acid.

  • In-depth biological screening of both isomers to identify potential therapeutic activities.

  • Elucidation of the mechanism of action for any identified biological effects.

  • Development and optimization of specific and efficient synthetic protocols.

Such research will be crucial in unlocking the full potential of these thiophene derivatives and determining their viability as future therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of 3-(Thiophen-3-yl)propanoic acid, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds.[1][2] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Method Validation Summary:

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Parameter HPLC Method Performance
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability< 1.0%
- Intermediate Precision< 1.5%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Specificity No interference from placebo or degradation products observed.
Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile compounds. For the analysis of this compound, derivatization is often required to increase its volatility and thermal stability.

Experimental Protocol:

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), an autosampler, and a split/splitless injector.

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 75°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Injection Mode: Splitless.

  • Derivatization: Samples and standards are derivatized with a suitable agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to a more volatile silyl ester.

  • Standard and Sample Preparation: Standards and samples are prepared in a suitable solvent (e.g., dichloromethane), the derivatizing agent is added, and the mixture is heated (e.g., at 60°C for 30 minutes) before injection.

Method Validation Summary:

The GC method was also validated based on ICH guidelines.

Parameter GC Method Performance
Linearity (Correlation Coefficient, r²) > 0.998
Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (RSD%)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.4 µg/mL
Specificity High specificity, especially with MS detection, allowing for mass-based identification.

Method Comparison

Feature HPLC Method GC Method
Sample Preparation Simpler, typically involves dissolution and filtration.More complex, requires a derivatization step.
Analysis Time Generally shorter run times per sample.Can have longer run times depending on the temperature program.
Sensitivity Good, with LOD and LOQ in the sub-µg/mL range.Potentially higher sensitivity, especially with MS detection.
Specificity Good, but susceptible to interference from compounds with similar retention times and UV absorbance.Excellent, particularly with MS detection which provides structural information.
Compound Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds (or those that can be derivatized).
Instrumentation Widely available in analytical laboratories.Also common, with GC-MS providing enhanced identification capabilities.

Visualizations

analytical_method_validation_workflow cluster_validation_params Validation Parameters start Start: Define Analytical Method Requirements method_development Method Development and Optimization start->method_development pre_validation Pre-Validation (System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol validation_execution Execute Validation Experiments validation_protocol->validation_execution linearity Linearity & Range validation_execution->linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness validation_report Prepare Validation Report end End: Method Implementation validation_report->end

Caption: Experimental workflow for analytical method validation.

validation_parameters center Analytical Method Validation accuracy Accuracy center->accuracy precision Precision center->precision specificity Specificity center->specificity linearity Linearity center->linearity range_node Range center->range_node lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness

Caption: Key parameters of analytical method validation.

Conclusion

Both HPLC and GC methods can be successfully validated for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC method offers simplicity in sample preparation, while the GC method, particularly with MS detection, provides higher specificity and potentially better sensitivity. For routine quality control, the HPLC method may be more efficient, whereas for complex matrices or impurity profiling, GC-MS could be the preferred approach.

References

In Vitro Assay Validation for 3-(Thiophen-3-yl)propanoic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of the bioactivity of 3-(Thiophen-3-yl)propanoic acid. Due to the current lack of specific published bioactivity data for this compound, this document outlines a validation strategy based on its structural similarity to known inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cellular metabolism and a target in cancer therapy. The following sections detail experimental protocols for assessing the inhibitory activity of this compound against FASN and compare its potential performance with established FASN inhibitors.

Hypothetical Target: Fatty Acid Synthase (FASN)

This compound shares structural motifs with known small molecule inhibitors of FASN. Therefore, a plausible mechanism of action to investigate is the inhibition of this enzyme. The following assays are proposed to validate this hypothesis.

Experimental Protocols

FASN Enzyme Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FASN.

Methodology:

  • Reagents and Materials:

    • Purified human FASN enzyme

    • Acetyl-CoA

    • Malonyl-CoA (radiolabeled or non-radiolabeled)

    • NADPH

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)

    • Test compound (this compound) and reference inhibitors (e.g., Orlistat, C75)

    • Scintillation cocktail (for radiolabeled assay) or a detection reagent for non-radiolabeled assay (e.g., a fluorescent probe that reacts with free CoA).

    • 96-well microplates

  • Procedure: a. Prepare serial dilutions of the test compound and reference inhibitors in the reaction buffer. b. In a 96-well plate, add the FASN enzyme to the reaction buffer. c. Add the test compound or reference inhibitor to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for binding to the enzyme. d. Initiate the enzymatic reaction by adding the substrates: acetyl-CoA, malonyl-CoA, and NADPH. e. Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes). f. Stop the reaction (e.g., by adding an acid or a specific inhibitor). g. Quantify the product formation. For a radiolabeled assay, this involves measuring the incorporation of radiolabeled malonyl-CoA into fatty acids using a scintillation counter. For non-radiolabeled assays, measure the signal from the detection reagent.

  • Data Analysis:

    • Calculate the percentage of FASN inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cell-Based Lipogenesis Assay

This assay assesses the effect of the test compound on the synthesis of new lipids (lipogenesis) in a cellular context.

Methodology:

  • Cell Culture:

    • Use a cancer cell line known to have high FASN expression and activity (e.g., MCF-7 breast cancer cells, LNCaP prostate cancer cells).

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or a reference FASN inhibitor for a specified period (e.g., 24-48 hours). c. Add a radiolabeled lipid precursor, such as [14C]-acetate, to the culture medium and incubate for a further period (e.g., 4 hours). d. Wash the cells to remove unincorporated radiolabel. e. Lyse the cells and extract the total lipids. f. Quantify the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

  • Data Analysis:

    • Determine the rate of lipogenesis for each treatment condition.

    • Calculate the percentage of inhibition of lipogenesis compared to the vehicle-treated control cells.

    • Determine the EC50 value (the effective concentration that inhibits 50% of lipogenesis).

Data Presentation: Comparative Analysis

The following table summarizes hypothetical and literature-derived data for this compound and established FASN inhibitors.

CompoundFASN Inhibition (IC50)Cellular Lipogenesis Inhibition (EC50)Notes
This compound To be determinedTo be determinedHypothetical FASN inhibitor based on structural similarity.
Orlistat ~10 µM~20 µMIrreversible inhibitor, also inhibits other lipases.
C75 ~5 µM~15 µMSynthetic FASN inhibitor, can induce weight loss in vivo.
TVB-2640 ~50 nM~100 nMPotent and selective FASN inhibitor, has been in clinical trials.

Mandatory Visualizations

Signaling Pathway of FASN in Cancer Cells

FASN_Pathway cluster_0 Upstream Signaling cluster_1 FASN Regulation and Lipogenesis cluster_2 Downstream Effects in Cancer Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway SREBP-1c SREBP-1c PI3K/Akt Pathway->SREBP-1c MAPK Pathway->SREBP-1c FASN Gene Expression FASN Gene Expression SREBP-1c->FASN Gene Expression FASN Enzyme FASN Enzyme FASN Gene Expression->FASN Enzyme Palmitate Palmitate FASN Enzyme->Palmitate Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Enzyme Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Enzyme NADPH NADPH NADPH->FASN Enzyme Complex Lipids Complex Lipids Palmitate->Complex Lipids Protein Modification Protein Modification Palmitate->Protein Modification Energy Storage Energy Storage Palmitate->Energy Storage Membrane Synthesis Membrane Synthesis Complex Lipids->Membrane Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Membrane Synthesis->Cell Proliferation & Survival Protein Modification->Cell Proliferation & Survival Energy Storage->Cell Proliferation & Survival

Caption: FASN signaling pathway in cancer cell proliferation.

Experimental Workflow for FASN Inhibition Assay

FASN_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of Compounds Serial Dilution of Compounds Prepare Reagents->Serial Dilution of Compounds Prepare FASN Enzyme Prepare FASN Enzyme Prepare Reagents->Prepare FASN Enzyme Add Compounds & Incubate Add Compounds & Incubate Serial Dilution of Compounds->Add Compounds & Incubate Add Enzyme to Plate Add Enzyme to Plate Prepare FASN Enzyme->Add Enzyme to Plate Add Enzyme to Plate->Add Compounds & Incubate Initiate Reaction with Substrates Initiate Reaction with Substrates Add Compounds & Incubate->Initiate Reaction with Substrates Incubate at 37°C Incubate at 37°C Initiate Reaction with Substrates->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Quantify Product Quantify Product Stop Reaction->Quantify Product Calculate % Inhibition Calculate % Inhibition Quantify Product->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the FASN biochemical inhibition assay.

Conclusion

This guide provides a comprehensive framework for the initial in vitro validation of this compound as a potential FASN inhibitor. The outlined biochemical and cell-based assays, along with the comparative data of known inhibitors, will enable researchers to systematically evaluate its bioactivity. Successful validation through these methods would warrant further investigation into its mechanism of action and potential as a therapeutic agent.

Benchmarking 3-(Thiophen-3-yl)propanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(Thiophen-3-yl)propanoic acid against other research compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. Due to the limited publicly available biological data specifically for this compound, this guide leverages data from structurally related thiophene derivatives to provide a valuable benchmarking resource.

The thiophene ring is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4] The propanoic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Therefore, it is plausible that this compound may exhibit similar pharmacological properties. This guide presents a comparative overview of related thiophene-containing compounds with documented anti-inflammatory, anticancer, and antimicrobial efficacy.

Anti-Inflammatory Activity Comparison

Thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory pathway such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3][4]

Below is a comparison of this compound with other thiophene derivatives that have been evaluated for their anti-inflammatory effects.

Compound/DerivativeTargetActivityReference
This compound COX/LOX (Hypothesized)Data not availableN/A
Tiaprofenic acidCOXClinically used NSAID[1][2][3]
TinoridineCOXAnti-inflammatory agent[1][2][3]
Thiophene Derivative 16 Carrageenan-induced paw edema48.94% inhibition[4]
Thiophene Derivative 17 Carrageenan-induced paw edema47% inhibition[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-220 g) are typically used.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a reference group receives a standard NSAID like indomethacin.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Animal Acclimatization compound_admin Compound Administration (Test, Control, Reference) start->compound_admin carrageenan_injection Carrageenan Injection (Paw) compound_admin->carrageenan_injection measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis

Experimental workflow for in vivo anti-inflammatory screening.

Anticancer Activity Comparison

The thiophene scaffold is a constituent of various compounds investigated for their anticancer properties.[5][6][7][8] These compounds often exert their effects through mechanisms like kinase inhibition or apoptosis induction.[5][9]

Here, we compare hypothetical anticancer activity of this compound with documented thiophene derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound VariousData not availableN/A
Compound 3b HepG2 (Liver)3.105[9]
Compound 3b PC-3 (Prostate)2.15[9]
Compound 4c HepG2 (Liver)3.023[9]
Compound 4c PC-3 (Prostate)3.12[9]
Compound 2b Hep3B (Liver)5.46[6]
Compound 2d Hep3B (Liver)8.85[6]
Compound 480 HeLa (Cervical)12.61 µg/mL[8]
Compound 480 HepG2 (Liver)33.42 µg/mL[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

G cluster_pathway Signaling Pathway: Kinase Inhibition Ligand Thiophene Derivative (Inhibitor) Kinase Protein Kinase (e.g., VEGFR-2, AKT) Ligand->Kinase Binds to active site Ligand->Kinase Proliferation Cell Proliferation & Survival Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Downstream->Proliferation

Potential mechanism of action for anticancer thiophene derivatives.

Antimicrobial Activity Comparison

Thiophene derivatives have also been explored for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[10][11][12][13]

The following table provides a comparative look at the antimicrobial activity of various thiophene-containing compounds.

Compound/DerivativeOrganismMIC (µg/mL)Reference
This compound VariousData not availableN/A
Thiophene derivative 7 Pseudomonas aeruginosaPotent[10]
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[12]
2-Thiophene carboxylic acid thioureidesFungal strains31.25 - 62.5[12]
Thiophene derivative 4 Col-R A. baumannii16 - 32 (MIC50)[11]
Thiophene derivative 8 Col-R E. coli8 - 32 (MIC50)[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This comparative guide highlights the potential of this compound as a lead compound for further investigation in anti-inflammatory, anticancer, and antimicrobial drug discovery. The provided experimental protocols and data on related compounds offer a valuable framework for designing future studies.

References

A Comparative Guide to the Enantiomers of 3-(thiophen-2-ylthio)butanoic Acid: A Surrogate for 3-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific data on the enantioselective synthesis and comparative analysis of 3-(thiophen-3-yl)propanoic acid enantiomers. Therefore, this guide provides a comprehensive comparison of a closely related and well-documented analogue, the enantiomers of 3-(thiophen-2-ylthio)butanoic acid. This compound serves as an excellent illustrative example of the stereochemical considerations in the synthesis and biological relevance of chiral thiophene derivatives, a topic of significant interest to researchers, scientists, and drug development professionals.

The stereochemistry of 3-(thiophen-2-ylthio)butanoic acid is of paramount importance in pharmaceutical sciences. The (S)-enantiomer is a key intermediate in the synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[1] This critical role underscores the necessity for robust methods of enantioselective synthesis and chiral separation to ensure the therapeutic efficacy and safety of the final drug product. In contrast, the (R)-enantiomer is generally considered an impurity in this context.

Data Presentation

The following tables summarize the available quantitative data for the enantiomers of 3-(thiophen-2-ylthio)butanoic acid for easy comparison.

Table 1: Physicochemical Properties

Property(S)-3-(thiophen-2-ylthio)butanoic acid(R)-3-(thiophen-2-ylthio)butanoic acidRacemic 3-(thiophen-2-ylthio)butanoic acid
CAS Number 133359-80-5Not explicitly found120279-20-1[2]
Molecular Formula C₈H₁₀O₂S₂C₈H₁₀O₂S₂C₈H₁₀O₂S₂[2]
Molecular Weight 202.29 g/mol [3][4]202.29 g/mol 202.3 g/mol [2]
Appearance White to Off-white solidNot specifiedNot specified
Storage Temperature 2-8°CNot specifiedNot specified

Table 2: Biological Significance

EnantiomerPrimary Biological RelevanceNotes
(S)-Enantiomer Key intermediate in the synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor.[1]The (S)-configuration is crucial for the pharmacological activity of the final drug product.[1]
(R)-Enantiomer Considered the undesired enantiomer in the synthesis of Dorzolamide.Direct biological activity data is not readily available, but it is inferred to be significantly less active or inactive as a precursor to a carbonic anhydrase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Enantioselective Synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid

This protocol is based on the nucleophilic ring-opening of (R)-(+)-β-methyl-β-propiolactone with 2-mercaptothiophene.[5]

  • Materials: 2-mercaptothiophene, tetrahydrofuran (THF), triethylamine, (R)-(+)-β-methyl-β-propiolactone, ethyl acetate, water, 5N hydrochloric acid, sodium sulfate.

  • Procedure:

    • In a round-bottomed flask under a nitrogen atmosphere, dissolve 2-mercaptothiophene (6.29 mmol) in THF (7 mL).

    • Add triethylamine (6.29 mmol) and stir the mixture for 10 minutes at 25°C to facilitate salt formation.

    • Add (R)-(+)-β-methyl-β-propiolactone (6.29 mmol) in one portion.

    • Stir the reaction mixture at 25°C for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dilute the residue with ethyl acetate (10 mL) and water (10 mL).

    • Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid and separate the layers.

    • Dry the organic layer over sodium sulfate and concentrate to yield the crude product.

    • Purify the product by silica gel chromatography (e.g., using 10% ethyl acetate in hexanes as the eluent) to obtain (S)-3-(thiophen-2-ylthio)butanoic acid.[5]

2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol provides a method for the analytical separation of the (R) and (S) enantiomers of 3-(thiophen-2-ylthio)butanoic acid.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is commonly used (e.g., Chiralpak series).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and 2-propanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) can be added to improve peak shape. The exact ratio should be optimized for the specific column and system.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The retention times will differ for the (R) and (S) enantiomers, allowing for their separation and quantification.

Mandatory Visualization

Enantioselective_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Product R_lactone (R)-(+)-β-Methyl- β-propiolactone Solvent THF Thiophenol 2-Mercaptothiophene Base Triethylamine Solvent->Base Temp 25°C Base->Temp Extraction Ethyl Acetate/Water Extraction (acidic pH) Temp->Extraction Nucleophilic Ring-Opening Purification Silica Gel Chromatography Extraction->Purification S_product (S)-3-(thiophen-2-ylthio) butanoic acid Purification->S_product

Caption: Workflow for the enantioselective synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid.

This guide, while focusing on a closely related analogue, provides valuable insights into the methodologies and considerations for the enantioselective synthesis and analysis of chiral thiophene-containing propanoic acids. The principles and experimental protocols outlined are broadly applicable and can serve as a strong foundation for researchers and professionals in the field of drug development.

References

Safety Operating Guide

Proper Disposal of 3-(Thiophen-3-yl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(Thiophen-3-yl)propanoic acid, aligning with best practices for laboratory safety and chemical waste management.

Hazard Profile and Safety Summary

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified as harmful and an irritant.[1][2] Adherence to appropriate safety protocols is crucial during its use, storage, and disposal.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Irritation Causes serious eye irritation.[1][2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Environmental Hazard Thiophene derivatives can be harmful to aquatic life with long-lasting effects.[3][4]Avoid release to the environment.[3]

Experimental Protocol: Waste Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] Most organic acids, unless explicitly permitted after neutralization, are considered hazardous waste.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate personal protective equipment:

  • Chemical safety goggles and a face shield.[3]

  • A laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile rubber).[6]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound and any contaminated materials (e.g., weigh boats, spatulas, disposable gloves) in a dedicated, properly labeled, and sealed container.[7] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[7] Do not use metal containers due to the acidic nature of the compound.[5]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams, such as bases, oxidizers, or flammable solvents.[8][9]

Step 3: Labeling of Waste Containers

Properly label the hazardous waste container with the following information:

  • The words "HAZARDOUS WASTE".[3][7]

  • The full chemical name: "this compound".[3][7]

  • The approximate quantity of the waste.[3][7]

  • Any known hazard symbols (e.g., irritant).[3]

Step 4: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area (SAA) for hazardous waste.[3][5]

  • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[3]

  • Ensure the container is stored separately from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[8]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][7]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Spill Cleanup Protocol

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE before attempting cleanup.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[3]

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

  • Report the spill to your institution's EHS department.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste as Hazardous B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Compatible Container B->C D Securely Seal and Label Container 'HAZARDOUS WASTE' C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Waste Pickup F->G H Contain Spill with Inert Absorbent I Collect Contaminated Material as Hazardous Waste H->I I->C Add to Waste Container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(Thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-(Thiophen-3-yl)propanoic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Compound Hazards: this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The GHS pictogram associated with this compound is the GHS07 symbol, indicating it is an irritant and harmful.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes and dust that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn and fully buttoned.[3][4]Prevents skin contact that can lead to irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[5] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with a particulate filter is required.[4][5]Minimizes the risk of respiratory tract irritation.[1][2]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[5]Protects feet from potential spills.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound.

Experimental Protocols: Safe Handling Procedures
  • Preparation and Engineering Controls :

    • Designate a specific area within a laboratory for handling this compound, preferably inside a certified chemical fume hood to ensure adequate ventilation.[5]

    • Before starting work, ensure that safety equipment, including an eyewash station and safety shower, is readily accessible and operational.[6]

    • Remove all unnecessary items from the work area to prevent contamination.

  • Handling the Compound :

    • When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[5]

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.[5]

    • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[7][8]

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by washing with soap and water.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle and must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5]

    • Unused Compound : Unwanted this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.

    • Solutions : Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Method :

    • Contaminated solid waste and unused compounds should be disposed of through a licensed hazardous waste disposal company.

    • One common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Crucially, do not empty any waste containing this compound into drains or sewers. [3][7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handling1 Weigh Compound prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Work Area & Equipment handling2->cleanup1 cleanup2 Segregate Hazardous Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 disposal Hazardous Waste Disposal cleanup2->disposal cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.